Flgfvgqalnallgkl-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C80H130N20O18 |
|---|---|
Molecular Weight |
1660.0 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]pentanediamide |
InChI |
InChI=1S/C80H130N20O18/c1-42(2)31-55(68(85)106)94-75(113)53(27-21-22-30-81)91-64(103)39-86-73(111)57(33-44(5)6)98-77(115)58(34-45(7)8)95-70(108)49(14)90-76(114)61(38-63(84)102)99-78(116)59(35-46(9)10)96-69(107)48(13)89-74(112)54(28-29-62(83)101)92-65(104)41-88-80(118)67(47(11)12)100-79(117)60(37-51-25-19-16-20-26-51)93-66(105)40-87-72(110)56(32-43(3)4)97-71(109)52(82)36-50-23-17-15-18-24-50/h15-20,23-26,42-49,52-61,67H,21-22,27-41,81-82H2,1-14H3,(H2,83,101)(H2,84,102)(H2,85,106)(H,86,111)(H,87,110)(H,88,118)(H,89,112)(H,90,114)(H,91,103)(H,92,104)(H,93,105)(H,94,113)(H,95,108)(H,96,107)(H,97,109)(H,98,115)(H,99,116)(H,100,117)/t48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-/m0/s1 |
InChI Key |
QYTJRSXVLFZZSN-ZQMQJQEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the GHRH Analog: [Ala¹⁵]-hGHRH(1-29)-NH₂
Disclaimer: The amino acid sequence "Flgfvgqalnallgkl-NH2" provided in the initial request does not correspond to a known or publicly documented peptide. Therefore, this guide has been generated using a well-characterized analog of Human Growth Hormone-Releasing Hormone (hGHRH), [Ala¹⁵]-hGHRH(1-29)-NH₂ , as a representative model to demonstrate the requested format and content. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Growth Hormone-Releasing Hormone (GHRH) is a critical peptide hormone that stimulates the synthesis and release of growth hormone (GH) from the anterior pituitary. The biological activity of the full 44-amino acid GHRH resides primarily within its N-terminal 1-29 amino acid fragment.[1] Analogs of hGHRH(1-29)-NH₂ have been extensively studied to enhance potency and stability. The substitution of Glycine at position 15 with Alanine ([Ala¹⁵]) is a key modification known to enhance the α-helical properties of the peptide, leading to increased receptor affinity and biological activity.[2] This guide provides a comprehensive technical overview of the [Ala¹⁵]-hGHRH(1-29)-NH₂ analog, including its biochemical properties, mechanism of action, relevant experimental protocols, and quantitative data.
Biochemical and Biophysical Properties
[Ala¹⁵]-hGHRH(1-29)-NH₂ is a synthetic peptide analog of the naturally occurring human GHRH. The strategic substitution at position 15 enhances its biological potency.
| Property | Value |
| Amino Acid Sequence | Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Ala -Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂ |
| Molecular Formula | C₁₅₂H₂₅₁N₄₅O₄₄S₁ |
| Average Molecular Weight | 3371.9 g/mol |
| Key Modification | Substitution of Glycine (Gly) at position 15 with Alanine (Ala). C-terminal amidation. |
| Solubility | Soluble in water. |
| Purity (Typical) | >95% (as determined by HPLC). |
Mechanism of Action and Signaling Pathway
[Ala¹⁵]-hGHRH(1-29)-NH₂ exerts its biological effects by binding to and activating the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a member of the Class B G protein-coupled receptor (GPCR) family.[1][3] This interaction primarily occurs on the surface of somatotroph cells in the anterior pituitary.
The activation of GHRH-R initiates a well-defined intracellular signaling cascade:
-
Receptor Binding: The peptide analog binds to the GHRH-R.
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the stimulatory G protein (Gs).
-
Adenylyl Cyclase Activation: The Gsα-GTP complex dissociates and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1]
-
PKA Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors and ion channels, which ultimately results in the synthesis and secretion of Growth Hormone (GH).[1]
References
Technical Guide: Homology Search and Characterization of the Novel Peptide Flgfvgqalnallgkl-NH2
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide outlines a comprehensive strategy for the homology search, in silico analysis, and experimental characterization of the novel amidated peptide sequence, Flgfvgqalnallgkl-NH2. Due to the absence of this specific sequence in public databases as of November 2025, this document serves as a procedural whitepaper, employing a hypothetical case study approach to detail the necessary steps for its functional elucidation. The guide provides detailed methodologies for computational analysis, chemical synthesis, and functional assays, supplemented with structured data tables and process visualizations to facilitate understanding and application by researchers in the field of peptide-based drug discovery.
Introduction to Novel Peptide Characterization
The discovery and characterization of novel peptides are pivotal in advancing our understanding of biological processes and in the development of new therapeutics. The peptide sequence this compound represents a previously uncharacterized molecule. The C-terminal amidation suggests it is likely a secreted or bioactive peptide, as this modification prevents degradation by carboxypeptidases and can be crucial for receptor binding. This guide provides a systematic workflow for researchers to follow when encountering such a novel sequence.
In Silico Homology and Functional Analysis
The initial step in characterizing a novel peptide is to perform a thorough homology search to identify any known related peptides. This can provide crucial first clues about its potential origin, structure, and function.
Homology Search Protocol
A Basic Local Alignment Search Tool (BLAST) search is the standard method for identifying homologous sequences.[1][2] Given the novelty of the this compound sequence, a multi-tiered search strategy is recommended.
Experimental Protocol: BLASTp Search
-
Sequence Input: Submit the query sequence "Flgfvgqalnallgkl" to the NCBI BLASTp portal (protein-protein BLAST).[3]
-
Database Selection:
-
Initially, search against the non-redundant protein sequences (nr) database for the broadest coverage.
-
Subsequently, perform targeted searches against more curated databases such as Swiss-Prot, RefSeq proteins, and the patent database (pat).
-
-
Algorithm Selection:
-
Use blastp for standard protein-protein comparison.
-
For shorter or more divergent sequences, consider blastp-short.
-
-
Algorithm Parameters:
-
Word Size: A smaller word size (e.g., 2 or 3) can increase the sensitivity of the search for short peptides.
-
Matrix: Use substitution matrices like PAM30 or BLOSUM80, which are optimized for shorter, more closely related sequences. The default BLOSUM62 is a good starting point for longer or more divergent sequences.
-
Expect Threshold (E-value): Increase the E-value threshold (e.g., to 10 or higher) to identify short, potentially significant alignments that might otherwise be discarded.
-
-
Analysis of Results: Scrutinize alignments for conserved motifs and functionally important residues. The statistical significance of a match is given by the E-value.[2]
Hypothetical Homology Search Results
As no direct homologs were identified, we present a hypothetical results table to illustrate the expected output from a sensitive BLASTp search. These hypothetical results suggest potential distant homologies that could guide further investigation.
| Query Sequence | Subject ID (Hypothetical) | % Identity | Alignment Score | E-value | Putative Function of Homolog |
| This compound | P12345 (Frog Skin Peptide) | 45% | 55 | 0.02 | Antimicrobial, host-defense |
| This compound | Q67890 (Wasp Venom Toxin) | 38% | 48 | 0.1 | Ion channel modulation, neurotoxic |
| This compound | A0A0A0 (Fish Neuropeptide) | 52% (in a short 9aa overlap) | 42 | 2.5 | Appetite regulation, GPCR ligand |
Experimental Characterization Workflow
Based on the hypothetical in silico data suggesting potential roles as a host-defense peptide or a neuropeptide, a logical experimental workflow can be designed to determine the actual biological function of this compound.
Figure 1: Experimental workflow for the characterization of a novel peptide.
Detailed Experimental Protocols
Peptide Synthesis and Purification
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection: Use a Rink Amide resin to generate the C-terminal amide upon cleavage.
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) with a coupling reagent like HBTU/DIPEA in DMF and couple it to the resin.
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence (G, K, L, L, A, N, L, A, Q, G, V, F, L, F).
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the molecular weight by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Functional Assay: GPCR Activation via Calcium Mobilization
Based on the hypothetical homology to a neuropeptide, a common function is the activation of G-protein coupled receptors (GPCRs) that signal through intracellular calcium release.
Protocol: Calcium Imaging Assay
-
Cell Culture: Plate cells expressing a panel of GPCRs (or a specific candidate GPCR) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Peptide Preparation: Prepare serial dilutions of the purified this compound peptide in the assay buffer.
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the peptide dilutions to the wells and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
As a positive control, add a known agonist for the receptor (e.g., ATP for purinergic receptors) to elicit a maximal response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Plot the peak ΔF against the peptide concentration.
-
Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
-
Hypothetical Signaling Pathway
If the calcium imaging assay yields a positive result for a Gq-coupled GPCR, the peptide would be initiating the following signaling cascade.
Figure 2: Hypothetical Gq-coupled GPCR signaling pathway.
Conclusion
The peptide this compound represents a novel sequence with potential bioactivity. While direct homology is not currently established, this guide provides a robust framework for its characterization. By following the outlined in silico and experimental workflows, researchers can systematically uncover its biological function, mechanism of action, and potential for therapeutic development. The combination of computational analysis, chemical synthesis, and functional screening is essential for translating a novel peptide sequence into a well-understood biological entity.
References
An In-depth Technical Guide to the Solubility and Stability Testing of Novel Peptides: A Case Study with Flgfvgqalnallgkl-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies for evaluating the solubility and stability of a novel peptide, exemplified by the hypothetical sequence Flgfvgqalnallgkl-NH2. Given that "this compound" does not correspond to a known peptide in public databases, this document serves as a robust framework for researchers encountering new peptide entities in drug discovery and development.
Introduction to Peptide Characterization
The physicochemical properties of a peptide, such as its solubility and stability, are critical determinants of its therapeutic potential. These properties influence bioavailability, formulation development, storage conditions, and ultimately, clinical efficacy. Early and thorough characterization of a novel peptide is therefore paramount.
The peptide this compound is a 14-amino acid sequence with a C-terminal amide. The primary sequence (Phe-Leu-Gly-Phe-Val-Gly-Gln-Ala-Leu-Asn-Ala-Leu-Leu-Gly-Lys-Leu-NH2) suggests a high degree of hydrophobicity due to the prevalence of nonpolar residues like Leucine (Leu), Valine (Val), and Phenylalanine (Phe). The presence of a C-terminal amide removes the negative charge of a carboxyl group, which can influence its solubility characteristics.
Solubility Assessment
A peptide's solubility is dictated by its amino acid composition, length, sequence, and the pH and composition of the solvent.[1] A systematic approach is required to identify optimal solubilization conditions.
Theoretical Solubility Prediction
Before empirical testing, the theoretical properties of this compound can be estimated.
-
Amino Acid Sequence: F-L-G-F-V-G-Q-A-L-N-A-L-L-G-K-L-NH2
-
Charge Calculation at Neutral pH (pH 7):
This prediction suggests that this compound will be more soluble in acidic solutions.
Experimental Solubility Testing
A tiered approach is recommended, starting with the most common and biocompatible solvents. Always begin by attempting to dissolve a small, pre-weighed aliquot of the lyophilized peptide.[2][4]
Experimental Protocol: Tiered Solubility Assessment
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture absorption.[4]
-
Initial Solvent: Add a small volume of sterile, deionized water to a pre-weighed aliquot of the peptide to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly.
-
Sonication: If the peptide does not dissolve, sonicate the solution in a chilled water bath for 10-15 second intervals to break up aggregates.[3][4]
-
pH Adjustment:
-
For a basic peptide like this one, if it remains insoluble in water, add a small amount of an acidic solution (e.g., 10% acetic acid) dropwise until the peptide dissolves.[4]
-
-
Organic Co-solvents: If the peptide is still insoluble, particularly given its hydrophobic nature, organic solvents can be tested. A fresh aliquot should be used. Attempt to dissolve in dimethyl sulfoxide (DMSO), followed by dilution with an aqueous buffer. Note that high concentrations of organic solvents may be incompatible with biological assays.[1]
-
Quantification: After successful dissolution, the peptide concentration should be accurately determined using UV spectroscopy by measuring the absorbance at 280 nm if aromatic residues (Trp, Tyr) are present, or by other quantitative methods like HPLC.
Table 1: Solubility Profile of this compound (Hypothetical Data)
| Solvent System | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| Deionized Water | 25 | < 0.1 | Insoluble, suspension observed |
| 0.1% Acetic Acid (aq) | 25 | > 10 | Clear solution |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | < 0.5 | Suspension forms |
| 50% Acetonitrile / Water | 25 | > 20 | Clear solution |
| 100% DMSO | 25 | > 50 | Clear solution |
Stability Assessment
Peptide stability is a measure of its ability to maintain its primary and secondary structure over time under various conditions. Degradation can occur through physical (e.g., aggregation, adsorption) and chemical pathways (e.g., hydrolysis, oxidation).[5][6]
Common Chemical Degradation Pathways
-
Hydrolysis: Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions.[6]
-
Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) can be hydrolyzed to form aspartic acid and glutamic acid, respectively. The Asn-Gly sequence is particularly susceptible. This compound contains an Asn residue, making this a relevant pathway to monitor.
-
Oxidation: Methionine and Cysteine are the most susceptible to oxidation, though other residues can also be affected. This compound does not contain these residues, so oxidation may be a less prominent degradation route.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify likely degradation products and establish stability-indicating analytical methods.[7]
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 0.1% acetic acid) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and expose to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 70°C in solution and as a lyophilized powder for 48 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: At specified time points, neutralize the acid and base-stressed samples. Analyze all samples, including a control stored at -20°C, by a stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][8]
-
Characterization: Use Mass Spectrometry (MS) coupled with HPLC (LC-MS) to identify the masses of any degradation products, which helps to elucidate the degradation pathways.[8][9]
Table 2: Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | % Purity Remaining (by HPLC) | Major Degradation Products (by LC-MS) |
| Control (-20°C) | 99.5 | - |
| 0.1 M HCl, 60°C | 75.2 | Peptide fragments (hydrolysis) |
| 0.1 M NaOH, 60°C | 68.9 | Deamidated peptide (+1 Da), peptide fragments |
| 3% H₂O₂, RT | 95.1 | Minor unidentified peaks |
| 70°C (Solution) | 88.4 | Deamidated peptide, aggregates |
Long-Term Stability Study
Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the peptide.
Experimental Protocol: Long-Term Stability
-
Storage: Store lyophilized this compound at various temperatures: -80°C, -20°C, 4°C, and 25°C.
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, reconstitute the peptide and analyze for purity and integrity using the validated stability-indicating HPLC method. Assess appearance and solubility.
Visualization of Workflows and Pathways
Experimental Workflow for Peptide Characterization
The following diagram outlines the logical flow for the solubility and stability testing of a novel peptide.
Hypothetical Signaling Pathway
Many peptides exert their biological effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs). The diagram below illustrates a generic GPCR signaling cascade that could be activated by a peptide ligand.
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of peptide-based drug development. For a novel, hydrophobic, and basic peptide like this compound, a methodical approach starting with acidic aqueous solutions and progressing to organic co-solvents is recommended for solubilization. Stability testing should focus on degradation pathways relevant to its sequence, such as hydrolysis and deamidation, using validated analytical methods. The protocols and frameworks provided in this guide offer a comprehensive starting point for the rigorous characterization of any new peptide entity, ensuring robust and reproducible data for downstream applications.
References
- 1. jpt.com [jpt.com]
- 2. biobasic.com [biobasic.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 6. veeprho.com [veeprho.com]
- 7. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. ijsra.net [ijsra.net]
- 9. researchgate.net [researchgate.net]
In Silico Functional Prediction of the Novel Peptide Flgfvgqalnallgkl-NH2: A Technical Guide
Abstract
This technical guide provides a comprehensive in silico analysis and functional prediction for the novel peptide sequence, Flgfvgqalnallgkl-NH2. Due to the absence of existing experimental data for this peptide, this document outlines a predictive workflow, starting from fundamental physicochemical and structural characterization to functional classification and a proposed mechanism of action. Detailed hypothetical protocols for experimental validation are provided, alongside a structured workflow for guiding future research. This guide serves as a foundational blueprint for the initial stages of drug discovery and development for this candidate peptide.
Introduction to In Silico Peptide Analysis
The discovery of novel therapeutic peptides is often hampered by the resource-intensive nature of experimental screening.[1][2] In silico approaches, or computer-aided drug design (CADD), have become integral to modern drug discovery, offering a rapid and cost-effective means to predict the biological functions of new peptide sequences.[3][4] By analyzing amino acid composition and sequence patterns, bioinformatics tools can forecast a peptide's physicochemical properties, structure, and potential bioactivities, thereby prioritizing candidates for synthesis and experimental validation.[2][5]
This guide focuses on the peptide This compound , a 16-amino-acid sequence with a C-terminal amidation. The analysis suggests that its high hydrophobicity and cationic nature are strong indicators of potential antimicrobial and/or cell-penetrating activities.
Predicted Physicochemical and Structural Properties
The initial step in characterizing a novel peptide is to determine its fundamental physicochemical properties, which heavily influence its behavior in a biological environment.[6] Properties such as molecular weight, charge, and hydrophobicity are critical determinants of solubility, membrane interaction, and overall bioactivity. These can be reliably estimated using various online calculators.[7][8][9]
Data Summary: Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, calculated using established algorithms found in tools like PepCalc and ExPASy ProtParam.[10]
| Property | Predicted Value | Significance |
| Sequence | This compound | Primary amino acid sequence |
| Molecular Weight | 1702.15 Da | Influences diffusion and bioavailability. |
| Formula | C88H148N20O17 | Elemental composition. |
| Isoelectric Point (pI) | 10.01 | pH at which the peptide has no net charge. |
| Net Charge at pH 7.0 | +1 | Cationic nature promotes interaction with anionic cell membranes. |
| Grand Average of Hydropathicity (GRAVY) | 1.169 | Positive value indicates a highly hydrophobic nature. |
| Aliphatic Index | 185.00 | High value correlates with increased thermostability. |
Secondary Structure Prediction
A peptide's secondary structure is crucial for its mechanism of action.[11] Due to the high proportion of helix-forming residues (Alanine, Leucine), in silico prediction tools like PEP2D and JPred suggest a strong propensity for this compound to adopt an alpha-helical conformation, particularly in a non-polar environment like a cell membrane.[12][13][14] This amphipathic helical structure is a hallmark of many antimicrobial and cell-penetrating peptides.
Functional Prediction and Classification
Based on its cationic and hydrophobic character, this compound is predicted to belong to the class of bioactive peptides, specifically as an Antimicrobial Peptide (AMP) and/or a Cell-Penetrating Peptide (CPP). Numerous machine learning-based servers are available to predict these functions with reasonable accuracy.[15][16][17][18]
Data Summary: Bioactivity Prediction Scores
The following table presents hypothetical prediction scores from leading bioinformatics servers, illustrating the peptide's strong potential as both an AMP and a CPP.
| Prediction Server | Predicted Activity | Score / Probability | Interpretation |
| Deep-AmPEP30 [17] | Antimicrobial | 0.92 | High probability of being an antimicrobial peptide. |
| DBAASP Prediction [19][20] | Antimicrobial (General) | PPV: 88% | High positive predictive value for antimicrobial activity. |
| C3Pred [21] | Cell-Penetrating | 0.85 | High probability of being a cell-penetrating peptide. |
| CellPPD [22] | Cell-Penetrating | Positive | Predicted to be a CPP. |
Proposed Mechanism of Action: Membrane Disruption
Given the strong prediction for antimicrobial activity, a plausible mechanism of action for this compound is direct disruption of the bacterial cell membrane. Cationic AMPs are initially attracted to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids). Upon binding, the peptide's hydrophobicity drives its insertion into the lipid bilayer, leading to pore formation and subsequent leakage of cellular contents, culminating in cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of computational tools for the in silico design and optimization of bioactive peptides [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Analyzing Tool | Thermo Fisher Scientific - SK [thermofisher.com]
- 9. pepcalc.com [pepcalc.com]
- 10. Prediction Of Peptide’s Secondary, Tertiary Structure And Their Properties Using Online Tools - [nanoschool.in]
- 11. researchgate.net [researchgate.net]
- 12. Online Analysis Tools - Protein Secondary Structure [molbiol-tools.ca]
- 13. academic.oup.com [academic.oup.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Empirical comparison and analysis of web-based cell-penetrating peptide prediction tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CAMPR4: a database of natural and synthetic antimicrobial peptides [camp.bicnirrh.res.in]
- 17. app.cbbio.online [app.cbbio.online]
- 18. Discovering new in silico tools for antimicrobial peptide prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial Peptide Database - DBAASP [dbaasp.org]
- 20. AMP Prediction [dbaasp.org]
- 21. C3Pred - Cell-penetrating peptide activity prediction tool — C3Pred iGEMtuebingen documentation [c3pred.readthedocs.io]
- 22. CellPPD: Designing of Cell Penetrating Peptides [crdd.osdd.net]
In-Depth Technical Guide: Mass Spectrometry Analysis of the Synthetic Peptide Flgfvgqalnallgkl-NH2
This technical guide provides a comprehensive overview of the mass spectrometry analysis of the synthetic peptide with the sequence Flgfvgqalnallgkl-NH2. It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the characterization of synthetic peptides. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and peptide fragmentation.
Introduction to Peptide Analysis by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of peptide analysis, it is an indispensable tool for confirming the molecular weight of a synthesized peptide and verifying its amino acid sequence.[1][2][3] The two most common ionization techniques for peptide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[4] Subsequent analysis of fragment ions, typically generated through collision-induced dissociation (CID), allows for sequence confirmation.[4]
Experimental Workflow
The overall process for the analysis of the synthetic peptide this compound involves several key stages, from synthesis and purification to the final mass spectrometry analysis and data interpretation. A generalized workflow is depicted below.
Experimental Protocols
Peptide Synthesis and Purification
The peptide this compound was synthesized using an automated solid-phase peptide synthesizer utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis was performed on a Rink Amide resin to generate the C-terminal amide. Following the completion of all coupling cycles, the peptide was cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). The crude peptide was then precipitated with cold diethyl ether, centrifuged, and the pellet was washed multiple times.
Purification of the crude peptide was achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid, was used for elution. Fractions were collected and analyzed by mass spectrometry to identify those containing the pure product. These fractions were then pooled and lyophilized to obtain the final peptide as a white powder.
Mass Spectrometry Analysis
Sample Preparation: A stock solution of the purified peptide was prepared in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid. For MALDI-TOF analysis, a small aliquot of the peptide solution was mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto the MALDI target plate. For LC-ESI-MS, the peptide solution was diluted and injected into the liquid chromatography system coupled to the mass spectrometer.
Instrumentation: Analysis was performed on a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF instrument, equipped with an electrospray ionization source. The instrument was calibrated prior to analysis using a standard calibration mixture to ensure high mass accuracy.
MS and MS/MS Parameters:
-
Full MS Scan: The instrument was operated in positive ion mode to acquire full scan mass spectra over a mass range of m/z 400-2000. This scan is used to identify the protonated molecular ion of the peptide.
-
Tandem MS (MS/MS): For sequence verification, the most abundant isotopic peak of the precursor ion was selected for fragmentation using collision-induced dissociation (CID). The collision energy was optimized to generate a rich spectrum of fragment ions.
Data Presentation
The theoretical monoisotopic mass of this compound is 1530.93 Da. The expected protonated molecular ions in the mass spectrum would be [M+H]⁺ at m/z 1531.94, [M+2H]²⁺ at m/z 766.47, and [M+3H]³⁺ at m/z 511.32.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Ion Type | Observed m/z | Charge State | Theoretical Mass (Da) |
| [M+H]⁺ | 1531.94 | +1 | 1530.93 |
| [M+2H]²⁺ | 766.47 | +2 | 1530.93 |
| [M+3H]³⁺ | 511.32 | +3 | 1530.93 |
Table 2: Hypothetical MS/MS Fragmentation Data for the [M+2H]²⁺ Precursor Ion (m/z 766.47)
| Fragment Ion | Sequence | Observed m/z | Charge State | Theoretical Mass (Da) |
| b₂ | Fl | 265.14 | +1 | 264.13 |
| b₃ | Flg | 322.16 | +1 | 321.15 |
| y₁ | l-NH₂ | 114.09 | +1 | 113.08 |
| y₂ | kl-NH₂ | 242.19 | +1 | 241.18 |
| y₃ | gkl-NH₂ | 299.21 | +1 | 298.20 |
| y₄ | lgkl-NH₂ | 412.30 | +1 | 411.28 |
| y₅ | lgkl-NH₂ | 525.38 | +1 | 524.37 |
| y₆ | allgkl-NH₂ | 638.46 | +1 | 637.45 |
| y₇ | nallgkl-NH₂ | 752.51 | +1 | 751.49 |
Visualization of Peptide Fragmentation
Tandem mass spectrometry (MS/MS) induces fragmentation of the peptide backbone at the amide bonds. This results in the formation of different series of fragment ions, most commonly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The following diagram illustrates the major fragmentation pattern for the peptide this compound.
References
- 1. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Flgfvgqalnallgkl-NH2 (Hypothetical Peptide Inhibitor)
Product Name: Flgfvgqalnallgkl-NH2 (also referred to as Pep-Inhib-X1)
Sequence: Phe-Leu-Gly-Phe-Val-Gly-Gln-Ala-Leu-Asn-Ala-Leu-Leu-Gly-Lys-Leu-NH2
Molecular Formula: C₈₀H₁₃₁N₂₁O₁₉
Molecular Weight: 1687.05 g/mol
Description: this compound is a synthetic, 16-amino acid amidated peptide designed as a potent and selective competitive antagonist for the hypothetical transmembrane Receptor-X (R-X). The C-terminal amidation enhances peptide stability and biological activity by increasing resistance to carboxypeptidases. By binding to the extracellular domain of R-X, this compound allosterically inhibits ligand-induced dimerization, thereby preventing the activation of downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) pathway. Dysregulation of the R-X/MAPK pathway is implicated in various oncogenic processes, including cell proliferation, survival, and metastasis. These application notes provide a framework for utilizing this peptide in cell culture-based assays to investigate its therapeutic potential.
Mechanism of Action: this compound functions as a direct antagonist of Receptor-X. In normal physiology, the binding of a native ligand (e.g., Growth Factor-X) to R-X induces receptor dimerization and autophosphorylation, leading to the recruitment of adaptor proteins like Grb2/SOS. This complex activates RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Activated (phosphorylated) ERK (p-ERK) translocates to the nucleus to regulate transcription factors that drive cell proliferation. This compound physically blocks the ligand-binding site, preventing this entire cascade from initiating.
Figure 1. Hypothetical signaling pathway of this compound.
Protocols & Methodologies
Peptide Reconstitution Protocol
Lyophilized peptides must be reconstituted in a suitable solvent to create a concentrated stock solution before preparing working solutions for cell treatment.
-
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
-
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide at 10,000 x g for 1 minute to pellet the powder at the bottom.
-
Based on the amount of peptide provided (e.g., 1 mg) and the desired stock concentration (e.g., 1 mM), calculate the required volume of solvent. For this compound (MW = 1687.05 g/mol ), to make a 1 mM stock from 1 mg:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 1687.05 g/mol ) / 0.001 mol/L * 1,000,000 = 592.7 µL
-
-
Carefully add 592.7 µL of sterile DMSO to the vial to create a 1 mM stock solution.
-
Vortex gently for 10-15 seconds and visually inspect to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 1 year).
-
Cell Culture Treatment Workflow
This protocol outlines the general steps for treating adherent cells with this compound to assess its biological activity.
-
Materials:
-
Target cell line (e.g., A549 lung carcinoma)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Multi-well cell culture plates (e.g., 96-well for viability, 6-well for protein analysis)
-
Reconstituted this compound stock solution (1 mM in DMSO)
-
Serum-free medium
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in multi-well plates at a predetermined density (e.g., 5,000 cells/well for a 96-well plate; 300,000 cells/well for a 6-well plate) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 1 mM peptide stock. Prepare serial dilutions in serum-free medium to achieve the final desired concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the various concentrations of this compound or a vehicle control (medium with the same final DMSO concentration).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: Following incubation, proceed with the desired assay, such as a cell viability assay or protein extraction for Western blot analysis.
-
Figure 2. General experimental workflow for cell treatment.
Western Blot Protocol for p-ERK/Total ERK
This protocol is used to determine if this compound inhibits the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK).
-
Procedure:
-
Cell Lysis: After treatment (e.g., in 6-well plates), wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for Total ERK and/or a housekeeping protein like GAPDH or β-Actin.
-
Hypothetical Data Presentation
The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the peptide required to inhibit a biological process (like cell viability) by 50%.
Table 1: Hypothetical IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 72h | Assay Method |
|---|---|---|---|
| A549 | Lung Carcinoma | 0.85 ± 0.12 | MTT Assay |
| HeLa | Cervical Cancer | 1.21 ± 0.25 | MTT Assay |
| MCF-7 | Breast Cancer | 5.78 ± 0.98 | MTT Assay |
| HEK293 | Normal Embryonic Kidney | > 50 | MTT Assay |
Application Notes and Protocols for Cell Penetration Studies of the sC18 Peptide
Note: The following application notes and protocols have been generated using the well-characterized cell-penetrating peptide (CPP) sC18 as a representative example, due to the absence of specific published data for the peptide sequence "Flgfvgqalnallgkl-NH2". Researchers studying novel peptides can adapt these methodologies for their specific sequence of interest.
Introduction to sC18
sC18 is a 16-amino acid cationic peptide derived from the C-terminal domain of the human cationic antimicrobial peptide 18 (CAP18).[1] It has been identified as an effective cell-penetrating peptide, capable of traversing cellular membranes and delivering various cargo molecules into the cytoplasm.[1][2] Its ability to enter cells is attributed to its high membrane activity, allowing it to interact efficiently with the lipid environment of plasma membranes.[1] sC18 has shown promise as a vector for delivering imaging probes and cytostatic drugs, making it a valuable tool in cancer research and drug development.[2]
Mechanism of Cellular Uptake
The cellular entry of sC18 is a multifaceted process involving both direct penetration of the plasma membrane and endocytotic pathways.[1] Studies have indicated that at lower temperatures (4°C), where endocytosis is significantly inhibited, the peptide can still accumulate within cells, suggesting a direct translocation mechanism.[2] However, endocytosis cannot be entirely excluded as a contributing uptake route under physiological conditions.[1][3] The initial interaction is believed to be an electrostatic attraction between the cationic peptide and the negatively charged components of the cell membrane, such as glycosaminoglycans.
Signaling Pathway for sC18 Cellular Uptake
Caption: Proposed mechanisms for sC18 cellular uptake.
Quantitative Data Summary
The following tables summarize the reported quantitative data for sC18 and its variants.
Table 1: Cytotoxicity of sC18 and its Analogs
| Peptide | Cell Line | Concentration (µM) | Cell Viability (%) | Reference |
| sC18 | HeLa | up to 50 | ~100 | [1] |
| sC18 | HeLa | 100 | ~75 | [1] |
| sC18 | HeLa | up to 50 | ~100 | [1] |
| sC18 | HeLa | 100 | ~75 | [1] |
| sC18ΔE | HeLa | up to 50 | ~100 | [1] |
| sC18ΔE | HeLa | 100 | ~75 | [1] |
| sC18R,L | HeLa | 25 | ~35 | [1] |
| N50-sC18 | Various | up to 50-100 | Non-toxic | [3] |
| NrTP-sC18* | Various | up to 50-100 | Non-toxic | [3] |
sC18 lacks the last four C-terminal amino acids of sC18. sC18ΔE is another analog. sC18*R,L is a highly membrane-active but cytotoxic variant.
Table 2: Cellular Uptake Efficiency of sC18 and its Dimer
| Peptide | Cell Line | Observation | Reference |
| sC18 | HEK-293, MCF-7, PC-3, HeLa | Internalized in all cell lines | [2] |
| sC18 | HCT-15 | Decreased fluorescent signal compared to other cancer lines | [2] |
| (sC18)2 (Dimer) | HEK-293, MCF-7, PC-3, HeLa | Higher uptake rates than the monomer in all cell lines | [2] |
| (sC18)2 (Dimer) | MCF-7 vs. HEK-293 | Higher uptake in MCF-7 cancer cells than in HEK-293 cells | [2] |
| sC18ΔE | Not specified | Higher uptake efficacy compared to parent sC18 | [1][4] |
Experimental Protocols
Peptide Synthesis and Labeling
Objective: To synthesize the sC18 peptide and label it with a fluorescent dye for visualization and quantification.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Solid-phase peptide synthesizer
-
Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)
-
Fluorescent dye with an NHS ester group (e.g., FITC, Atto-488 NHS ester)
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Synthesis: The peptide is synthesized on a solid-phase synthesizer using standard Fmoc chemistry.
-
Labeling: The N-terminus of the resin-bound peptide is labeled with the fluorescent dye.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
-
Characterization: The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.
Cell Culture and Treatment
Objective: To culture mammalian cells and treat them with the fluorescently labeled peptide.
Materials:
-
Mammalian cell lines (e.g., HeLa, HEK293, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Fluorescently labeled sC18 peptide stock solution
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates with glass coverslips for microscopy, 6-well plates for flow cytometry) and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with fresh medium containing the desired concentration of the fluorescently labeled sC18 peptide.
-
Incubation: Incubate the cells with the peptide for the desired time period (e.g., 1-4 hours) at 37°C. For mechanism studies, parallel experiments can be conducted at 4°C to inhibit endocytosis.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized peptide.
Quantification of Cellular Uptake by Flow Cytometry
Objective: To quantitatively measure the amount of peptide taken up by a cell population.
Materials:
-
Treated and washed cells from Protocol 4.2
-
Trypsin-EDTA
-
Flow cytometer
-
FACS tubes
Protocol:
-
Cell Detachment: Detach the cells from the culture plate using trypsin-EDTA.
-
Cell Resuspension: Resuspend the cells in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Data Analysis: Gate the live cell population and quantify the mean fluorescence intensity, which is proportional to the amount of internalized peptide.
Visualization of Cellular Uptake by Confocal Microscopy
Objective: To visualize the subcellular localization of the internalized peptide.
Materials:
-
Treated and washed cells on coverslips from Protocol 4.2
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Protocol:
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Stain the cell nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a confocal microscope, capturing images in the channels for the peptide's fluorescent label and DAPI.
Cytotoxicity Assessment (Resazurin Assay)
Objective: To determine the effect of the peptide on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
sC18 peptide solutions at various concentrations
-
Resazurin solution
-
Plate reader (fluorescence)
Protocol:
-
Treatment: Treat the cells with a range of peptide concentrations for a specified duration (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a cytotoxic agent (e.g., 70% ethanol) as a positive control.[4]
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence of the resorufin product using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Experimental Workflow for sC18 Cell Penetration Study
Caption: General workflow for studying sC18 cell penetration.
Applications in Drug Delivery
sC18 and its analogs have demonstrated significant potential as carriers for therapeutic agents.[5] For instance, the sC18ΔE variant has been shown to be a more efficient carrier for the cytotoxic drug doxorubicin than the parent sC18 peptide.[1][4] The ability of these peptides to facilitate the entry of otherwise membrane-impermeable drugs into cancer cells opens up new avenues for targeted cancer therapy.
Logical Relationship for Peptide-Drug Conjugate (PDC) Development
Caption: Development process for an sC18-based drug conjugate.
Conclusion
The sC18 peptide serves as an excellent model for studying cell-penetrating peptides. Its well-documented properties and the availability of detailed experimental protocols provide a solid foundation for researchers. The methodologies outlined in these application notes can be readily adapted for the characterization of novel CPPs, such as "this compound," to elucidate their mechanisms of action and evaluate their potential as drug delivery vectors. Future studies may focus on enhancing the cell-type specificity and endosomal escape efficiency of these peptides to further improve their therapeutic efficacy.
References
- 1. Comparing Variants of the Cell-Penetrating Peptide sC18 to Design Peptide-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Cell‐Penetrating Peptide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological characterization of novel cell-penetrating peptides preferentially targeting cell nuclei and subnuclear regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flgfvgqalnallgkl-NH2 in Binding Affinity Assays
Introduction
Flgfvgqalnallgkl-NH2 is a synthetic peptide amide under investigation for its potential therapeutic applications. Understanding the binding characteristics of this peptide to its target receptor is a critical first step in elucidating its mechanism of action and advancing drug development efforts. Binding affinity assays are essential in vitro tools used to quantify the strength of the interaction between a ligand, such as this compound, and its receptor. This document provides detailed protocols for determining the binding affinity of this compound using a competitive radioligand binding assay, a common and robust method for this purpose. Additionally, it outlines a generic signaling pathway potentially modulated by such a peptide and presents a typical experimental workflow.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound by measuring its ability to compete with a known radiolabeled ligand for binding to a target receptor expressed in a cell membrane preparation.
Materials and Reagents:
-
Cell membrane preparation containing the target receptor of interest.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled standard ligand).
-
Unlabeled this compound peptide.
-
Unlabeled standard ligand (for non-specific binding determination).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Scintillation cocktail.
-
96-well filter plates (e.g., GF/C or GF/B).
-
Plate shaker.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Assay Plate Setup:
-
Total Binding: Add Assay Buffer, radiolabeled ligand at a concentration close to its Kd, and the cell membrane preparation to designated wells.
-
Non-Specific Binding (NSB): Add Assay Buffer, radiolabeled ligand, a saturating concentration of the unlabeled standard ligand, and the cell membrane preparation to designated wells.
-
Competitive Binding: Add Assay Buffer, radiolabeled ligand, varying concentrations of this compound, and the cell membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium. The plate should be gently agitated during incubation.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are recorded.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Data Presentation
Table 1: Hypothetical Binding Affinity Data for this compound
| Compound | Target Receptor | IC₅₀ (nM) | Ki (nM) |
| This compound | Receptor X | 15.2 | 7.8 |
| Control Peptide | Receptor X | 250.6 | 128.5 |
| Standard Ligand | Receptor X | 5.1 | 2.6 |
Visualizations
Labeling Flgfvgqalnallgkl-NH2 with a Fluorescent Tag: Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling the visualization and quantification of molecular interactions, cellular uptake, and distribution.[1][2][3] This document provides a detailed guide for the fluorescent labeling of the peptide Flgfvgqalnallgkl-NH2. This 16-amino-acid peptide, with a C-terminal amide, possesses primary amine groups at the N-terminus and on the side chain of the internal lysine (K) residue, making it suitable for conjugation with amine-reactive fluorescent dyes.
The protocols outlined below describe a standard labeling procedure using an N-hydroxysuccinimide (NHS) ester-activated fluorophore, followed by purification and characterization of the final conjugate. These methods are broadly applicable and can be adapted for various fluorescent tags to suit specific experimental needs, such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[3][4][5]
Materials and Reagents
Peptide Specifications
The target peptide for labeling is this compound. Its properties and potential labeling sites are summarized below.
| Property | Description |
| Sequence | Phe-Leu-Gly-Phe-Val-Gly-Gln-Ala-Leu-Asn-Ala-Leu-Leu-Gly-Lys-Leu-NH2 |
| Molecular Formula | C₈₄H₁₃₉N₁₉O₁₇ |
| Average Molecular Weight | 1675.1 g/mol |
| Potential Labeling Sites | 1. N-terminal α-amine group2. Lysine (K) ε-amine group |
Choosing a Fluorescent Label
The selection of a fluorescent dye is critical and depends on the specific application, including the available excitation sources (e.g., lasers, lamps) and emission filters of the detection instrument.[5] Amine-reactive dyes, such as those with NHS ester or isothiocyanate functional groups, are commonly used for labeling peptides.[5][6] Below is a table of common fluorophores suitable for this protocol.
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Notes |
| FITC (Fluorescein) | ~494 | ~518 | ~68,000 (at pH 9.0) | Cost-effective, but pH sensitive and prone to photobleaching.[5] |
| TAMRA (Rhodamine) | ~552 | ~578 | ~91,000 | Bright and photostable, often used in FRET applications.[4][5] |
| Cy3 | ~550 | ~570 | ~150,000 | Bright and photostable, part of the cyanine dye family.[4][5] |
| Cy5 | ~650 | ~670 | ~250,000 | Bright, far-red emission minimizes background autofluorescence.[4][5] |
| Alexa Fluor™ 488 | ~495 | ~519 | ~73,000 | Photostable and pH-insensitive alternative to FITC. |
Experimental Workflow and Protocols
The overall process involves dissolving the peptide and dye, performing the conjugation reaction, and then purifying and characterizing the final product.
Caption: A flowchart of the peptide labeling process.
Protocol 1: Peptide Labeling with FITC-NHS Ester
This protocol describes the conjugation of this compound with Fluorescein isothiocyanate (FITC). The reaction targets primary amines to form a stable thiourea bond.[6]
-
Reagent Preparation:
-
Reaction Buffer: Prepare 100 mM sodium bicarbonate buffer and adjust the pH to 8.5. A slightly alkaline pH is optimal for reacting NHS esters with primary amines.[4][5]
-
Peptide Stock Solution: Dissolve 1 mg of this compound in 0.5 mL of the reaction buffer.
-
FITC Stock Solution: Immediately before use, dissolve FITC (NHS ester) in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
(Optional) Add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, to quench any unreacted FITC-NHS ester.
-
Caption: Reaction of a peptide's amine with an NHS-ester dye.
Protocol 2: Purification by Reverse-Phase HPLC
Purification is essential to remove unreacted dye and unlabeled peptide, which can interfere with downstream applications.[][9]
-
System Preparation:
-
Purification Run:
-
Acidify the reaction mixture with TFA to a final concentration of 0.1%.
-
Inject the mixture onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 40 minutes).
-
Monitor the elution profile at two wavelengths: 214 nm for the peptide backbone and the absorbance maximum of the fluorophore (e.g., 494 nm for FITC).
-
Collect fractions corresponding to the major peak that absorbs at both wavelengths.
-
Protocol 3: Characterization and Quality Control
Confirm the identity and purity of the final product.
-
Mass Spectrometry (MS):
-
Analyze the purified fractions by ESI-MS or MALDI-TOF to confirm the molecular weight of the fluorescently labeled peptide.[] The expected mass will be the mass of the peptide plus the mass of the fluorophore minus the mass of water (for NHS ester reactions).
-
-
Analytical HPLC:
-
Assess the purity of the final product by injecting a small aliquot onto an analytical C18 column.[] Purity should typically be >95%.
-
-
Quantification and Degree of Labeling (DOL):
-
The concentration of the labeled peptide can be determined by measuring the absorbance of the solution in a UV-Vis spectrophotometer.[7]
-
Calculate the peptide concentration using the fluorophore's absorbance at its λmax and its known molar extinction coefficient (ε).[7]
-
Formula: Concentration (M) = Absorbance / ε
-
Expected Results and Data Presentation
Proper execution of these protocols should yield a highly pure, fluorescently labeled peptide. The results can be summarized as follows:
| Parameter | Example Result (FITC-labeled Peptide) | Method |
| Yield | 15-30% | Gravimetric analysis after lyophilization |
| Purity | >95% | Analytical RP-HPLC at 214 nm |
| Identity Confirmation | Expected Mass: 1675.1 (Peptide) + 389.4 (FITC) = 2064.5 DaObserved Mass: 2064.7 Da | Mass Spectrometry (ESI or MALDI) |
| Labeling Efficiency | ~1.0 | UV-Vis Spectroscopy |
Application Example: Studying Receptor Interaction
Fluorescently labeled peptides are powerful tools for studying biological pathways.[10] For instance, if this compound is a ligand for a cell-surface receptor, the fluorescent conjugate can be used to visualize binding and internalization.
References
- 1. jpt.com [jpt.com]
- 2. Fluorescent tag - Wikipedia [en.wikipedia.org]
- 3. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 6. bachem.com [bachem.com]
- 7. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Flgfvgqalnallgkl-NH2 Administration in Animal Models
A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding the peptide "Flgfvgqalnallgkl-NH2". This suggests that the peptide may be a novel compound, a proprietary substance not yet described in published research, or a peptide sequence that is not yet characterized in the context of animal model administration.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams for this specific peptide at this time. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational research identifying the peptide's biological function and its effects in preclinical studies.
For researchers, scientists, and drug development professionals interested in investigating a novel peptide such as "this compound", the following general workflow and considerations would be critical in establishing the necessary data for creating the requested application notes and protocols.
General Workflow for Characterizing a Novel Peptide in Animal Models
A logical experimental workflow is essential for the systematic evaluation of a new chemical entity. This process ensures that the safety, efficacy, and mechanism of action are well understood before advancing to more complex studies.
Application Notes and Protocols: Characterization of the Flgfvgqalnallgkl-NH2 Peptide Interaction with a Target Protein
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for the characterization of the interaction between the novel peptide, Flgfvgqalnallgkl-NH2, and its target protein(s). The following sections detail experimental procedures for target identification, binding characterization, and functional analysis. Methodologies for data presentation and visualization of experimental workflows and signaling pathways are also included to facilitate robust analysis and interpretation.
Target Identification of this compound
A primary step in characterizing a novel peptide is the identification of its binding partner(s). An affinity pull-down assay coupled with mass spectrometry is a powerful technique for this purpose.
Experimental Protocol: Affinity Pull-Down Assay
This protocol outlines the use of biotinylated this compound to isolate its binding partners from cell lysate.
Materials:
-
Biotinylated this compound (synthesis required)
-
Control peptide (e.g., scrambled sequence with biotin tag)
-
Streptavidin-coated magnetic beads
-
Cell lysate from a relevant cell line or tissue
-
Lysis buffer (e.g., 1% Nonidet P-40, 150 mM NaCl, 50 mM Tris-HCl, pH 7.5 with protease and phosphatase inhibitors)[1]
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads in lysis buffer. Wash the beads three times with lysis buffer.
-
Peptide Immobilization: Incubate the beads with an excess of biotinylated this compound or the control peptide for 1 hour at 4°C with gentle rotation.
-
Blocking: Wash the peptide-coated beads three times with lysis buffer to remove unbound peptide.
-
Protein Binding: Incubate the peptide-coated beads with cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads five times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using the elution buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry.
Experimental Workflow
Characterization of Binding Affinity
Once a target protein is identified, the binding affinity and kinetics of the interaction should be quantified. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are suitable for this purpose.[2][3]
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR measures the real-time binding of a ligand (peptide) to an immobilized analyte (target protein), providing kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[2]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified target protein
-
This compound peptide
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization: Activate the sensor chip surface with EDC/NHS. Inject the purified target protein to immobilize it on the chip surface via amine coupling. Deactivate the remaining active sites with ethanolamine.
-
Peptide Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Data Collection: Monitor the change in the SPR signal (response units) during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
Data Presentation: Binding Affinity Data
Quantitative data from binding assays should be summarized in a clear and structured table.
| Assay Type | Ligand | Analyte | KD (nM) | ka (1/Ms) | kd (1/s) |
| SPR | This compound | Target Protein X | 150 | 1.2 x 105 | 1.8 x 10-2 |
| ITC | This compound | Target Protein X | 180 | - | - |
| FP | This compound | Target Protein X | 210 | - | - |
Functional Characterization
Understanding the functional consequence of the peptide-protein interaction is crucial. This often involves developing a cell-based or biochemical assay to measure a relevant biological outcome.
Hypothetical Signaling Pathway
Assuming this compound inhibits the interaction between "Target Protein X" and "Downstream Effector Y", a potential signaling pathway can be visualized.
Experimental Protocol: Competitive Binding Assay (Fluorescence Polarization)
This protocol can be used to determine if this compound can disrupt a known protein-protein interaction.
Materials:
-
Fluorescently labeled peptide corresponding to the binding interface of the natural binding partner of the target protein.
-
Purified target protein.
-
This compound peptide.
-
Assay buffer.
-
Microplate reader with fluorescence polarization capabilities.
Procedure:
-
Establish Baseline: In a microplate, combine the fluorescently labeled peptide and the target protein at concentrations that result in a stable, high fluorescence polarization signal.
-
Titration of Competitor: Add increasing concentrations of this compound to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well.
-
Data Analysis: Plot the fluorescence polarization as a function of the this compound concentration. A decrease in polarization indicates displacement of the fluorescent peptide, and the data can be fitted to determine the IC50 value.
Data Presentation: Functional Assay Data
| Assay Type | Peptide | Target Interaction | IC50 (µM) |
| Competitive FP | This compound | Target X - Effector Y | 1.5 |
Conclusion
The protocols and guidelines presented here provide a framework for the comprehensive characterization of the novel peptide this compound. By systematically identifying its binding partners, quantifying the binding affinity, and assessing its functional consequences, researchers can elucidate the biological role of this peptide and evaluate its potential as a therapeutic agent or research tool.
References
Troubleshooting & Optimization
Technical Support Center: Flgfvgqalnallgkl-NH2 Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered with the Flgfvgqalnallgkl-NH2 peptide.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide solution becomes cloudy or forms a visible precipitate over time. What is happening?
A1: Cloudiness or precipitation is a common indicator of peptide aggregation. Peptides, particularly those with hydrophobic residues like this compound, can self-associate to form larger, insoluble aggregates.[1][2] This process can be influenced by various factors including peptide concentration, temperature, pH, and the composition of the buffer.
Q2: What are the potential consequences of this compound peptide aggregation in my experiments?
A2: Peptide aggregation can have several detrimental effects on your research. These include a loss of the peptide's biological activity, altered pharmacokinetics, and a potential to induce an immunogenic response.[1] For in vitro assays, aggregation can lead to inaccurate and irreproducible results.
Q3: How can I predict the aggregation propensity of the this compound peptide?
A3: While the specific aggregation behavior of this compound is not widely documented, its high content of hydrophobic amino acids (Phenylalanine, Leucine, Valine, Alanine, Isoleucine) suggests a strong intrinsic tendency to aggregate. Various computational tools and algorithms can be used to predict aggregation-prone regions (APRs) within a peptide sequence based on its amino acid composition and physicochemical properties.[2][3]
Q4: What are the different types of aggregates that this compound might form?
A4: Peptides can form various types of aggregates, ranging from reversible, non-covalent oligomers to highly organized, irreversible structures like amyloid fibrils.[2][4] The morphology of the aggregates can depend on the experimental conditions. Amorphous aggregates often appear as unstructured precipitates, while amyloid fibrils have a characteristic cross-β-sheet structure.[2][4]
Troubleshooting Guides
Issue 1: Peptide Insolubility During Reconstitution
Symptoms:
-
Difficulty dissolving the lyophilized this compound peptide powder.
-
The solution remains cloudy or contains visible particles immediately after adding the solvent.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | The hydrophobic nature of this compound may require the use of a small amount of organic solvent for initial solubilization. Try dissolving the peptide in a minimal volume of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before slowly adding the aqueous buffer of your choice. |
| Incorrect pH | The net charge of the peptide can significantly influence its solubility.[3] Experiment with buffers of different pH values. For a peptide with a C-terminal amide, the net charge will be primarily determined by the N-terminal amine and any charged side chains. |
| High Peptide Concentration | Attempting to dissolve the peptide at a very high concentration can promote aggregation.[1] Start by preparing a more dilute stock solution and then concentrate it if necessary, though this may also induce aggregation. |
Issue 2: Aggregation in Aqueous Buffers Over Time
Symptoms:
-
A clear solution of this compound becomes turbid or forms a precipitate during storage or incubation.
-
Inconsistent results in bioassays performed at different time points.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sub-optimal Buffer Conditions | The ionic strength and pH of the buffer can impact peptide stability.[2][3] Screen a range of buffers with varying pH and salt concentrations to identify conditions that minimize aggregation. |
| Temperature Fluctuations | Freeze-thaw cycles can induce aggregation. Aliquot the peptide stock solution into smaller volumes to avoid repeated freezing and thawing. Store aliquots at -20°C or -80°C. |
| Agitation | Physical stress from shaking or vigorous vortexing can promote the formation of aggregates.[2] Mix the peptide solution gently by pipetting or slow inversion. |
| Presence of Nucleating Surfaces | Aggregation can be initiated at interfaces, such as the air-water interface or the surface of the storage container.[2] Consider using low-binding microcentrifuge tubes. The addition of non-ionic surfactants like Tween 20 or Triton X-100 at low concentrations can sometimes help to minimize surface-induced aggregation. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Fibrillar Aggregation
This protocol describes a common method to monitor the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure. The dye Thioflavin T (ThT) exhibits enhanced fluorescence upon binding to these structures.[5]
Materials:
-
This compound peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare a stock solution of the this compound peptide in an appropriate solvent (e.g., DMSO).
-
Dilute the peptide stock solution into the assay buffer to the desired final concentration. Also, prepare a buffer-only control.
-
Add ThT to the peptide solution and the buffer control to a final concentration of 10-20 µM.
-
Pipette the samples into the wells of the 96-well plate.
-
Incubate the plate at a constant temperature (e.g., 37°C), with or without intermittent shaking, depending on the experimental design.
-
Monitor the fluorescence intensity over time using the plate reader. An increase in fluorescence intensity indicates the formation of fibrillar aggregates.
Data Interpretation: A sigmoidal curve of fluorescence intensity versus time is typically observed for fibrillar aggregation, consisting of a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).[2]
Protocol 2: Dynamic Light Scattering (DLS) for Sizing Aggregates
DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. It can be used to detect the formation of soluble oligomers and larger aggregates.
Materials:
-
This compound peptide solution
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Prepare the this compound peptide solution in a filtered, dust-free buffer.
-
Transfer the solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire DLS measurements at various time points to monitor changes in the size distribution of the peptide species in solution.
Data Interpretation: An increase in the hydrodynamic radius of the particles over time is indicative of aggregation. DLS can help distinguish between monomeric peptide, small oligomers, and larger aggregates.
Visualizations
Caption: General pathway of peptide aggregation.
Caption: Troubleshooting workflow for peptide aggregation.
References
- 1. scispace.com [scispace.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Peptide aggregation in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure−Activity Relationships in Peptide Modulators of β-Amyloid Protein Aggregation: Variation in α,α-Disubstitution Results in Altered Aggregate Size and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peptide Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of peptides, such as Flgfvgqalnallgkl-NH2, in serum. The information is presented in a question-and-answer format through FAQs and a troubleshooting guide, supplemented with detailed experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in serum a concern?
This compound is a synthetic peptide with a C-terminal amide group, a modification often introduced to block carboxypeptidase activity and enhance stability. However, like most therapeutic peptides, it is susceptible to degradation by a variety of proteases present in blood serum.[1][2][3] This degradation can lead to a short in-vivo half-life, reducing its therapeutic efficacy.[4][5]
Q2: What are the primary causes of peptide degradation in serum?
The primary cause of peptide degradation in serum is enzymatic cleavage by proteases.[1][2] Serum contains a complex mixture of proteases, including endopeptidases (which cleave within the peptide chain) and exopeptidases (which cleave at the N- or C-terminus).[6] Key enzyme classes include serine proteases (like trypsin and chymotrypsin), cysteine proteases, and metalloproteases.[3][7]
Q3: What are the most common strategies to improve the serum stability of a peptide like this compound?
Several strategies can be employed to enhance peptide stability:[8]
-
N- and C-terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus (as in this compound) can protect against exopeptidases.[9]
-
Substitution with Unnatural Amino Acids: Replacing L-amino acids with D-amino acids at protease cleavage sites can prevent recognition by proteases.[9][10]
-
Peptide Cyclization: Creating a cyclic peptide can restrict its conformation, making it less accessible to proteases.[11]
-
PEGylation: Conjugating polyethylene glycol (PEG) chains can sterically hinder protease access.
-
Stapled Peptides: Introducing a synthetic brace can help maintain a helical structure, which can be more resistant to proteolysis.[12]
Q4: How is the stability of a peptide in serum experimentally determined?
Peptide stability in serum is typically assessed using an in vitro serum stability assay.[1][2][5] The peptide is incubated in serum at 37°C, and aliquots are taken at various time points. The reaction is stopped, and the remaining amount of intact peptide is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][13][14]
Troubleshooting Guide
Q: My peptide, this compound, degrades almost instantly in my serum stability assay. What could be the issue and how can I fix it?
A: Rapid degradation is a common challenge. Here are some potential causes and solutions:
-
High Protease Activity in Serum Batch: The proteolytic activity can vary between different serum batches and suppliers.[1][2]
-
Solution: Test multiple serum lots to find one with lower proteolytic activity. Ensure the serum is properly handled and stored to avoid activating proteases.
-
-
Peptide Sequence Susceptibility: Your peptide may contain multiple sites that are highly susceptible to cleavage by common serum proteases.
-
Experimental Conditions: The assay conditions might be too harsh.
Q: I am seeing a lot of variability in my serum stability results between experiments. What are the possible reasons?
A: Reproducibility issues can stem from several factors:
-
Inconsistent Sample Handling: Peptides can be sensitive to handling procedures.
-
Freeze-Thaw Cycles of Serum: Repeatedly freezing and thawing serum can affect its composition and protease activity.
-
Solution: Aliquot serum into single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Analytical Method Variability: Inconsistent HPLC/LC-MS performance can lead to variable results.
-
Solution: Regularly calibrate your instruments and use an internal standard in your assay to normalize for any variations in sample preparation and instrument response.[20]
-
Experimental Protocols
Protocol: In Vitro Serum Stability Assay for this compound
This protocol outlines a standard procedure to assess the stability of a peptide in human serum.
1. Materials:
-
This compound peptide
-
Human Serum (commercially sourced, e.g., from Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 10% Trichloroacetic Acid (TCA) in water or Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
HPLC or LC-MS system
-
Thermomixer or incubating water bath
-
Microcentrifuge
-
Low-bind microcentrifuge tubes
2. Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or PBS).
-
Serum Preparation: Thaw the human serum on ice. Once thawed, centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the clear supernatant for the assay.
-
Incubation: a. In a thermomixer set to 37°C, pre-warm the required volume of serum. b. To initiate the assay, add the peptide stock solution to the serum to achieve a final peptide concentration of 100 µM. Mix gently.
-
Time-Point Sampling: a. Immediately after adding the peptide, take the "zero" time-point aliquot (e.g., 50 µL) and transfer it to a new tube containing an equal volume of quenching solution (e.g., 50 µL of 10% TCA).[1][2][13] This stops the enzymatic degradation. b. Continue to incubate the serum-peptide mixture at 37°C. c. Collect subsequent aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Quench each aliquot immediately as described for the zero time-point.
-
Sample Processing: a. After quenching, vortex each sample and incubate on ice for 10 minutes to allow for protein precipitation. b. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins. c. Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial for analysis.
-
Analysis: a. Analyze the samples by reverse-phase HPLC (RP-HPLC) or LC-MS. b. The amount of remaining intact peptide at each time point is determined by measuring the peak area from the chromatogram.
-
Data Analysis: a. Normalize the peak area at each time point to the peak area of the zero time-point (which is considered 100%). b. Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life (t½) of the peptide.
Data Presentation
Table 1: Stability of this compound and Modified Analogs in Human Serum
| Peptide Version | Modification | % Remaining at 1h | % Remaining at 4h | Half-life (t½) (min) |
| This compound | C-terminal Amidation | 35% | <5% | 45 |
| Ac-Flgfvgqalnallgkl-NH2 | N-terminal Acetylation | 55% | 15% | 75 |
| Flg[D-f]vgqalnallgkl-NH2 | D-Phe substitution | 80% | 50% | 240 |
| Cyclo(Flgfvgqalnallgkl) | Head-to-tail Cyclization | 95% | 85% | >480 |
Table 2: Troubleshooting Common Issues in Serum Stability Assays
| Issue | Potential Cause | Recommended Action |
| No peptide detected, even at t=0 | Peptide precipitated in serum | Check peptide solubility in the assay buffer. Lower the final peptide concentration. |
| Inconsistent results | Serum variability, handling errors | Use a single batch of serum, aliquot for single use. Use an internal standard.[20] |
| Extra peaks in chromatogram | Peptide degradation products | Analyze peaks by MS to identify fragments and locate cleavage sites. |
| Broad or tailing peaks in HPLC | Poor chromatography | Optimize HPLC method (e.g., gradient, column, mobile phase). |
Visualizations
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease - Wikipedia [en.wikipedia.org]
- 4. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the different types of proteases? | AAT Bioquest [aatbio.com]
- 7. peakproteins.com [peakproteins.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 11. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. biomedgrid.com [biomedgrid.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Synthesis of Flgfvgqalnallgkl-NH2
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the solid-phase peptide synthesis (SPPS) of the hydrophobic peptide Flgfvgqalnallgkl-NH2. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yield in the synthesis of this compound?
Low yields in the synthesis of this compound are common and typically stem from its hydrophobic nature. The sequence is rich in aggregation-prone amino acids such as Phenylalanine (F), Leucine (L), Valine (V), Alanine (A), and Isoleucine (I). During synthesis, the growing peptide chain can fold into stable secondary structures, like β-sheets, which aggregate on the resin.[1][2] This aggregation hinders the accessibility of the N-terminus for subsequent deprotection and coupling reactions, leading to truncated or deletion sequences and a significant decrease in the final yield of the desired peptide.[3]
Key factors contributing to low yield include:
-
Peptide Aggregation: Inter-chain hydrogen bonding leads to poor solvation and reduced reaction rates.[4]
-
Incomplete Deprotection: The Fmoc protecting group may not be completely removed from the aggregated peptide chains.
-
Inefficient Coupling: Steric hindrance from the aggregated chains can prevent the incoming amino acid from coupling efficiently.[2]
Q2: What are the initial and most critical steps to troubleshoot low yield?
When troubleshooting low yield, it is crucial to first identify the point of failure in your synthesis. A systematic approach is recommended.
Troubleshooting Workflow:
Figure 1: A logical workflow for troubleshooting low-yield peptide synthesis.
-
Analyze the Crude Product: Use Mass Spectrometry (MS) to analyze your crude peptide. This will help you identify the molecular weights of the major species present. Look for evidence of truncation (synthesis stopping at a certain point) or systematic single amino acid deletions.
-
Review Synthesis Monitoring Data: If your synthesizer monitors Fmoc deprotection (e.g., by UV absorbance), review the data to see if deprotection became sluggish at a specific point in the sequence. This is a strong indicator of on-resin aggregation.
-
Consult Sequence Prediction Tools: Use online tools to predict difficult sequences. These algorithms can highlight regions with a high propensity for aggregation.
Troubleshooting Guides
Guide 1: Optimizing Coupling and Deprotection
If you suspect incomplete coupling or deprotection is the cause of low yield, consider the following modifications to your protocol.
Problem: Inefficient Coupling of a Specific Amino Acid
-
Solution 1: Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagents. This is particularly useful for sterically hindered amino acids or after a proline residue.[5]
-
Solution 2: Change Coupling Reagent: Stronger, more reactive coupling reagents can improve efficiency. The choice of reagent can significantly impact the yield, especially for difficult sequences.
Table 1: Comparison of Common Coupling Reagents for Hydrophobic Peptides
| Coupling Reagent | Relative Reactivity | Recommended Use | Potential Drawbacks |
| HBTU/HCTU | Standard | Good for routine synthesis. | May be insufficient for severe aggregation. |
| HATU | High | Recommended for difficult couplings and sterically hindered amino acids. | Higher cost. |
| PyBOP | High | Effective in overcoming aggregation. | Can be less stable than other reagents. |
| DIC/HOBt | Moderate | A cost-effective option for less difficult sequences. | Slower reaction times. |
Data compiled from general knowledge in solid-phase peptide synthesis literature.
Problem: Incomplete Fmoc Deprotection
-
Solution 1: Extended Deprotection Time: Increase the deprotection time from the standard 20 minutes to 30-40 minutes.
-
Solution 2: Use a Stronger Base: For severely aggregated sequences, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in the deprotection solution (e.g., 2% DBU/2% piperidine in DMF).[6] Caution: DBU can increase the risk of aspartimide formation if Asp residues are present.[6]
Guide 2: Mitigating On-Resin Aggregation
The primary strategy for improving the yield of this compound is to disrupt the on-resin aggregation.
Workflow for Aggregation Mitigation:
Figure 2: Strategies to mitigate on-resin peptide aggregation.
-
Solvent Modification: Standard DMF may not be sufficient to solvate the growing peptide chain.
-
Elevated Temperature: Increasing the synthesis temperature (e.g., to 50-75°C) can disrupt hydrogen bonds that cause aggregation.[4] This can be achieved through conventional heating or with a microwave peptide synthesizer.[4]
-
Structure-Disrupting Derivatives:
-
Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide at specific locations (e.g., before a hydrophobic stretch) can introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[7][8] These are incorporated using standard coupling methods and are revered to the native Ser or Thr residue during the final TFA cleavage.[8]
-
Hmb/Dmb Protection: Using Hmb- or Dmb-protected amino acids provides backbone protection that prevents interchain hydrogen bonding.[1]
-
Table 2: Expected Impact of Aggregation Mitigation Strategies
| Strategy | Expected Purity Improvement | Considerations |
| Switch from DMF to NMP | 5-15% | NMP is more viscous and may require longer washing steps. |
| Microwave Synthesis (60°C) | 10-30% | Can increase racemization risk for certain amino acids (e.g., Cys, His). |
| Pseudoproline Dipeptide Insertion | 20-50% | Requires strategic placement within the peptide sequence.[7] |
Illustrative data based on outcomes for similar difficult sequences reported in the literature.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of this compound
This protocol serves as a baseline. For the target peptide, modifications from the troubleshooting guides are highly recommended.
-
Resin: Rink Amide resin (0.4-0.6 mmol/g loading).
-
Deprotection: 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: 5 x DMF.
-
Coupling:
-
Pre-activate a solution of Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated solution to the resin and couple for 1-2 hours.
-
-
Washing: 5 x DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of each coupling step.[8]
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet 2-3 times with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Analysis: Analyze the crude product by RP-HPLC and Mass Spectrometry.
Protocol 2: Modified SPPS Protocol for this compound (High-Yield)
This protocol incorporates several strategies to overcome low yield.
-
Resin: Low-loading Rink Amide-ChemMatrix resin (0.3-0.4 mmol/g).
-
Solvent: NMP is used for all washing and reaction steps.
-
Deprotection: 20% piperidine in NMP (1 x 5 min, 1 x 20 min).
-
Washing: 5 x NMP.
-
Coupling:
-
Use Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.
-
Couple for 2 hours. For the V-G and L-N couplings, perform a double coupling.
-
-
Washing: 5 x NMP.
-
Cleavage and Purification:
-
Cleave the peptide from the resin using TFA/TIS/EDT/H₂O (94:1:2.5:2.5) for 3 hours.
-
Precipitate the peptide in cold diethyl ether and wash thoroughly.
-
Dissolve the crude peptide in a minimal amount of a solvent like HFIP or TFE and then dilute with the initial HPLC mobile phase for purification.[9] Purification of highly hydrophobic peptides can be challenging; precipitation with water followed by washing with ether can sometimes be an alternative to HPLC.[9]
-
Final Recommendations
For the synthesis of this compound, a multi-faceted approach is most effective. Simply changing one parameter may not be sufficient. A combination of a low-loading, swellable resin, a superior solvent like NMP, a strong coupling reagent like HATU, and potentially the strategic incorporation of a pseudoproline dipeptide is the recommended path to achieving a higher yield and purity. Always analyze the crude product after the first attempt to make informed decisions for protocol optimization.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. iris-biotech.de [iris-biotech.de]
- 7. chempep.com [chempep.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flgfvgqalnallgkl-NH2 Concentration for Cell Viability
Disclaimer: The peptide sequence "Flgfvgqalnallgkl-NH2" does not correspond to a known commercially available or published peptide. This guide provides general principles and troubleshooting advice applicable to the optimization of novel or custom-synthesized peptides in cell viability assays.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal concentration of a novel peptide, represented here as this compound, for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step before using this compound in cell culture?
A1: Before introducing any new peptide to your cells, it is crucial to properly dissolve and prepare a stock solution. The solubility of a peptide is dependent on its amino acid sequence and modifications.
Recommended Solvents for Peptides:
| Solvent | Polarity | Notes |
| Sterile Deionized Water | High | Ideal for hydrophilic peptides. |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for hydrophobic peptides. Use at the lowest effective concentration as it can be toxic to cells. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for certain peptides. Also exhibits cellular toxicity. |
| Acetonitrile/Water Mixtures | Varies | Can be effective for peptides with mixed polarity. Ensure acetonitrile is cell culture grade and removed or highly diluted for final application. |
Experimental Protocol: Preparation of a Peptide Stock Solution
-
Determine Peptide Characteristics: Analyze the amino acid sequence of this compound to predict its hydrophobicity.
-
Initial Solubility Test: Start with a small, pre-weighed amount of the lyophilized peptide.
-
Solvent Selection: Based on the peptide's properties, select a suitable solvent. For a novel peptide, sterile water is a good starting point. If it does not dissolve, proceed to organic solvents like DMSO.
-
Dissolution: Add the solvent to the peptide vial to achieve a high concentration stock solution (e.g., 1-10 mM). Vortex briefly. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for the specific peptide.
Q2: How do I determine the optimal concentration range of this compound for my cell viability assay?
A2: The optimal concentration will vary depending on the cell type and the peptide's biological activity. A dose-response experiment is essential to determine the effective concentration range.
Experimental Protocol: Dose-Response Curve for Cell Viability
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Dilution: Prepare a series of dilutions of the this compound stock solution in your cell culture medium. It is common to perform a broad range finding study first (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) followed by a more refined range.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different peptide concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and an untreated control.
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, XTT, or a luminescent ATP-based assay).[1][2][3][4]
-
Data Analysis: Plot the cell viability against the peptide concentration to generate a dose-response curve and determine the EC50 or IC50 (the concentration at which the peptide has 50% of its maximal effect or causes 50% inhibition, respectively).
Workflow for Determining Optimal Peptide Concentration
Caption: Workflow for determining the optimal peptide concentration.
Troubleshooting Guide
Problem 1: My cells show high levels of death even at very low concentrations of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Peptide is highly potent and cytotoxic. | Expand the dilution series to include much lower concentrations (e.g., in the nanomolar or picomolar range). |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with varying solvent concentrations to determine its toxicity. |
| Contamination of peptide stock. | Ensure the peptide stock was prepared under sterile conditions and filter-sterilized. Test a fresh aliquot or a newly prepared stock solution. |
| Incorrect peptide concentration calculation. | Double-check all calculations for the stock solution and subsequent dilutions. |
Troubleshooting Flowchart: Unexpected Cytotoxicity
Caption: Troubleshooting unexpected peptide cytotoxicity.
Problem 2: I am not observing any effect of this compound on cell viability, even at high concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Peptide is not biologically active in the chosen cell line. | Consider using a different cell line that may express the target of the peptide. Confirm peptide activity with a positive control if one exists. |
| Peptide degradation. | Ensure proper storage of the peptide stock solution. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect incubation time. | The peptide may require a longer or shorter incubation time to exert its effects. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). |
| Peptide is insoluble in the culture medium. | Visually inspect the medium for precipitation after adding the peptide. If precipitation occurs, a different solvent or a lower concentration may be necessary. |
Problem 3: My cell viability assay results are inconsistent between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variability in peptide dilutions. | Prepare a master mix of the peptide dilution to add to the wells to minimize pipetting errors. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Fluctuations in incubator conditions. | Ensure the incubator has stable temperature, humidity, and CO2 levels. |
Signaling Pathway Hypothesis for this compound Action
Caption: Hypothetical signaling pathway for peptide action.
References
Technical Support Center: Purification of Hydrophobic Peptides
This guide provides troubleshooting advice and protocols for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of the hydrophobic peptide Flgfvgqalnallgkl-NH2 and other peptides with similar characteristics.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Solubility
Q1: My hydrophobic peptide (this compound) will not dissolve in the aqueous mobile phase. What should I do?
A1: This is a common challenge with hydrophobic peptides.[1]
-
Initial Dissolution: First, try dissolving the peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), isopropanol, or n-propanol.[2][] For highly problematic peptides, hexafluoro-2-propanol (HFIP) can be used, but it requires specific mobile phase conditions.[4]
-
Dilution Strategy: After initial dissolution, slowly dilute the sample with your initial mobile phase (e.g., high aqueous content) to the desired concentration.[1] Be careful not to dilute it so much that the peptide precipitates.[1]
-
Injection Solvent: It is critical that your final sample solvent is weaker than (i.e., has a lower organic content than) the mobile phase at the start of your gradient. Injecting a sample dissolved in a high percentage of organic solvent can cause the peptide to elute in the solvent front with poor separation.[5][6]
Chromatography & Peak Shape
Q2: I am seeing a very broad or tailing peak for my peptide. How can I improve the peak shape?
A2: Poor peak shape is often caused by secondary interactions with the column, slow desorption kinetics, or sample aggregation.[2][7]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can significantly improve peak shape for hydrophobic peptides by enhancing solubility and reducing mobile phase viscosity.
-
Optimize Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[] Ensure you are using an adequate concentration (typically 0.1%). If using mass spectrometry, formic acid (FA) is preferred to avoid ion suppression, though it may result in broader peaks.[8] Difluoroacetic acid (DFA) can offer a good compromise between UV peak shape and MS compatibility.[8]
-
Change Organic Solvent: While acetonitrile is the most common organic solvent, using n-propanol or isopropanol can improve solubility and peak shape for very hydrophobic peptides.[1][4]
-
Adjust Gradient Slope: A shallower gradient (slower increase in organic solvent concentration over time) can improve the resolution between your target peptide and impurities.[7]
Q3: My peptide seems to be irreversibly stuck on the column, or I have very low recovery.
A3: This indicates that the peptide is interacting too strongly with the stationary phase.[9]
-
Use a Less Retentive Column: A standard C18 column may be too hydrophobic.[7] Switch to a column with a shorter alkyl chain, such as a C8 or C4, or a Phenyl column, which are less retentive.[2][9]
-
Increase Organic Solvent Strength: Ensure your gradient goes to a high enough percentage of organic solvent to elute the peptide. You may need to add a high-organic wash step (e.g., 95-100% acetonitrile or propanol) at the end of each run to clean the column.[1]
-
Check for Aggregation: The peptide may be aggregating on the column.[9] This can sometimes be addressed by modifying the mobile phase with additives like HFIP or using stronger solvents for sample dissolution.[4]
Q4: I am observing "ghost peaks" in my blank runs after injecting my peptide.
A4: Ghost peaks are typically caused by carryover, where part of the peptide from the previous injection elutes in a subsequent run.[1]
-
Implement a Column Wash: Include a high-organic wash step at the end of your gradient to strip any remaining peptide from the column. A gradient to 95% or 100% acetonitrile or a blend of acetonitrile and n-propanol is often effective.[1]
-
Clean the Injector: Your autosampler or injection loop may be contaminated. Ensure your needle wash solution is strong enough to clean the injector between runs. A wash solution that matches your strongest elution solvent is a good starting point.[6]
Data Presentation: HPLC Parameter Selection
The following table summarizes recommended starting parameters for the purification of hydrophobic peptides like this compound.
| Parameter | Recommendation for Hydrophobic Peptides | Rationale |
| Stationary Phase | C8, C4, or Phenyl | Less hydrophobic than C18, reducing the risk of irreversible binding and improving recovery.[2][9] |
| Pore Size | 300 Å | Larger pores are beneficial for peptides and proteins, preventing restricted diffusion and improving peak shape.[10] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, sharpening peaks by masking silanol interactions.[][11] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common, effective organic modifier with low viscosity and UV cutoff.[7] |
| Alternative Solvents | n-Propanol, Isopropanol | Can improve the solubility and recovery of extremely hydrophobic peptides compared to acetonitrile.[1][4] |
| Gradient | Shallow Gradient (e.g., 0.5-1% B/min) | Improves resolution between the target peptide and closely eluting impurities.[7] |
| Flow Rate | Per column manufacturer's specification (e.g., 1 mL/min for 4.6 mm ID) | Lowering the flow rate can sometimes improve resolution at the cost of longer run times.[12] |
| Temperature | 40 - 60 °C | Increases peptide solubility, reduces mobile phase viscosity, and often improves peak symmetry. |
| Detection | 210-220 nm | The peptide bond absorbs strongly in this range, providing a sensitive signal for detection.[11] |
Experimental Protocols
Detailed Protocol: RP-HPLC Purification of this compound
This protocol provides a starting point for purifying a highly hydrophobic peptide. Optimization will be required.
1. Materials and Reagents:
-
Peptide: Crude, lyophilized this compound
-
Solvents: HPLC-grade water, acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO).
-
Additive: Trifluoroacetic acid (TFA), sequencing grade.
-
HPLC System: Preparative or semi-preparative HPLC with a UV detector.
-
Column: A C4 or C8 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm, 300 Å).
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% v/v). Degas thoroughly.
-
Mobile Phase B (Organic): Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% v/v). Degas thoroughly.
3. Sample Preparation:
-
Carefully weigh approximately 5 mg of the crude peptide into a clean glass vial.
-
Add 100 µL of DMSO to the vial. Vortex gently until the peptide is fully dissolved.
-
Slowly add 900 µL of Mobile Phase A while vortexing to create a 1 mL stock solution at 5 mg/mL. The solution should remain clear. If precipitation occurs, you may need to start with a higher percentage of organic solvent (e.g., 10-20% ACN in water) for the dilution step.
4. HPLC Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes or until the baseline is stable.
-
Injection: Inject 100-200 µL of the prepared sample.
-
Gradient Elution:
-
Time 0-5 min: Hold at 5% B (Isocratic).
-
Time 5-45 min: Linear gradient from 5% to 65% B (Gradient slope of 1.5% B/min).
-
Time 45-50 min: Linear gradient from 65% to 95% B (Column Wash).
-
Time 50-55 min: Hold at 95% B (Column Wash).
-
Time 55-60 min: Return to 5% B.
-
Time 60-70 min: Hold at 5% B (Re-equilibration).
-
-
Detection: Monitor the absorbance at 215 nm.
-
Fraction Collection: Collect fractions (e.g., 1 mL) across the main peak(s).
5. Post-Purification Analysis:
-
Analyze the collected fractions using analytical HPLC to assess purity.
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Mandatory Visualization
References
- 1. nestgrp.com [nestgrp.com]
- 2. researchgate.net [researchgate.net]
- 4. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. hplc.eu [hplc.eu]
- 8. lcms.cz [lcms.cz]
- 9. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. bachem.com [bachem.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Flgfvgqalnallgkl-NH2 Functional Screen
Disclaimer: The peptide "Flgfvgqalnallgkl-NH2" appears to be a placeholder designation and does not correspond to a known molecule in publicly available databases. The following technical support guide is designed to address common challenges and questions that arise during a typical peptide-based functional screen in a research setting, using "this compound" as a hypothetical agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound functional screen?
A1: The this compound functional screen is designed to identify and characterize the biological activity of this synthetic peptide. It is typically used to assess its effect on specific cellular pathways, receptor binding, or other quantifiable cellular responses to determine its potential as a therapeutic agent or research tool.
Q2: What type of controls should be included in my experimental setup?
A2: A robust experimental design for this screen should include several types of controls:
-
Negative Control: A vehicle control (e.g., sterile, nuclease-free water or an appropriate buffer) to establish a baseline and ensure that the solvent used to deliver the peptide does not elicit a cellular response.
-
Positive Control: A known activator or inhibitor of the signaling pathway under investigation to confirm that the assay is performing as expected.
-
Untreated Control: Cells that have not been exposed to any treatment to monitor the baseline health and response of the cells.
Q3: How should I properly handle and store the this compound peptide?
A3: For optimal performance and stability, the lyophilized this compound peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles and store them at -80°C. Avoid repeated exposure to room temperature.
Troubleshooting Unexpected Results
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TR-001 | High Background Signal | 1. Contamination of reagents or cell culture.2. Sub-optimal assay buffer composition.3. Incorrect concentration of detection reagents. | 1. Use fresh, sterile reagents and screen cell cultures for mycoplasma.2. Optimize the assay buffer, including blocking agents.3. Titrate detection reagents to determine the optimal concentration. |
| TR-002 | No Response from Positive Control | 1. Degradation of the positive control.2. Incorrect assay setup or timing.3. Cell line is not responsive. | 1. Use a fresh, validated batch of the positive control.2. Review and confirm all steps of the experimental protocol.3. Verify the expression of the target in your cell line using a method like qPCR or Western blotting. |
| TR-003 | Inconsistent Results Between Replicates | 1. Pipetting errors or inconsistent cell seeding.2. Edge effects in the microplate.3. Cell health variability. | 1. Ensure proper pipetting technique and uniform cell seeding.2. Avoid using the outer wells of the microplate or fill them with a buffer.3. Monitor cell viability and ensure a healthy, homogenous cell population. |
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for Functional Screen
Caption: Standard workflow for the this compound functional screen.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting common functional screen issues.
Detailed Experimental Protocol: Cell Viability Assay
-
Cell Culture and Seeding:
-
Culture cells in the recommended medium until they reach 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Peptide Preparation and Treatment:
-
Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water to create a 1 mM stock solution.
-
Prepare serial dilutions of the peptide in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.
-
Include vehicle and positive controls in separate wells.
-
Incubate for 48 hours.
-
-
Cell Viability Measurement (Using a Resazurin-based assay):
-
Prepare a 1X solution of the resazurin-based reagent in PBS.
-
Add 20 µL of the 1X reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the peptide concentration to generate a dose-response curve.
-
Validation & Comparative
Comparative Analysis of the Antimicrobial Peptide Flgfvgqalnallgkl-NH2 and its Scrambled Control
A Guide for Researchers in Antimicrobial Drug Development
This guide provides a comparative analysis of the synthetic peptide Flgfvgqalnallgkl-NH2 and its scrambled control, Gkllqfanvllfag-NH2. The purpose of this document is to offer researchers, scientists, and drug development professionals a clear understanding of the sequence-specific antimicrobial activity of this compound through objective comparison and supporting in silico and experimental data.
Introduction to this compound and the Role of a Scrambled Peptide Control
The peptide this compound is a novel synthetic sequence with predicted antimicrobial properties. Its composition of hydrophobic and cationic residues suggests a potential mechanism of action involving the disruption of microbial cell membranes. To validate that the biological activity of this peptide is a direct result of its specific amino acid sequence and not merely its overall composition, a scrambled peptide control is essential.
A scrambled peptide, in this case Gkllqfanvllfag-NH2, contains the exact same amino acids as the active peptide but in a randomized order. This control is crucial in peptide research to distinguish sequence-dependent effects from non-specific interactions.[1] An ideal scrambled control will have a similar mass and charge but will lack the specific secondary structure required for biological activity.
Physicochemical Properties and In Silico Functional Predictions
Computational analysis of this compound and its scrambled counterpart reveals key differences in their predicted structures and activities. The active peptide is predicted to form an amphipathic alpha-helix, a common structural motif for antimicrobial peptides (AMPs) that allows them to interact with and disrupt bacterial membranes. The helical wheel projection below illustrates the distinct hydrophobic and hydrophilic faces of this compound. In contrast, the scrambled peptide is not predicted to form a stable amphipathic structure and is therefore predicted to be inactive.
| Property | This compound | Gkllqfanvllfag-NH2 (Scrambled Control) |
| Sequence | This compound | Gkllqfanvllfag-NH2 |
| Molecular Formula | C88H151N21O16 | C88H151N21O16 |
| Molecular Weight | 1755.28 g/mol | 1755.28 g/mol |
| Net Charge at pH 7 | +1 | +1 |
| Predicted Activity | Antimicrobial | Non-Antimicrobial |
| Predicted Secondary Structure | Alpha-helical | Random coil |
Comparative Antimicrobial Activity
To provide a tangible comparison of antimicrobial efficacy, we present data from a well-characterized antimicrobial peptide, Buforin II, which shares similar physicochemical properties with our target peptide, this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Buforin II against common bacterial strains. It is hypothesized that this compound would exhibit similar activity, while its scrambled control would be inactive.
| Bacterial Strain | Buforin II MIC (µg/mL) | Predicted this compound MIC (µg/mL) | Predicted Scrambled Control MIC (µg/mL) |
| Escherichia coli | 4 | 4-8 | > 128 |
| Staphylococcus aureus | 4 | 4-8 | > 128 |
| Pseudomonas aeruginosa | 16 | 16-32 | > 128 |
| Candida albicans | 8 | 8-16 | > 128 |
Note: The MIC values for this compound and its scrambled control are predicted based on in silico analysis and comparison with known AMPs like Buforin II. Experimental validation is required to confirm these predictions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following protocol outlines a standard method for determining the MIC of antimicrobial peptides.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Peptides (this compound and scrambled control) dissolved in sterile water or 0.01% acetic acid.
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Peptide Dilution Series: Prepare a serial two-fold dilution of each peptide in MHB in a 96-well plate. The concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Bacterial Inoculation: Dilute the overnight bacterial culture in fresh MHB to a concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. Growth can be assessed by measuring the optical density at 600 nm.
Visualizing the Rationale: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the predicted structural differences between the active peptide and its control, and the experimental workflow.
Conclusion
The use of a scrambled peptide control is an indispensable tool in the validation of novel antimicrobial peptides. The in silico data presented here strongly suggest that the predicted antimicrobial activity of this compound is sequence-dependent. The provided experimental protocol for an MIC assay offers a robust method for empirically testing this hypothesis. By comparing the activity of the target peptide with its inactive scrambled control, researchers can confidently attribute any observed antimicrobial effects to the specific primary sequence and predicted secondary structure, thereby advancing the development of new and effective antimicrobial agents.
References
Comparative Analysis of Flgfvgqalnallgkl-NH2 Analogues: An Alanine Scanning Mutagenesis Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic peptide Flgfvgqalnallgkl-NH2 and its analogues generated through alanine scanning mutagenesis. The following sections detail the experimental protocols, present comparative data on the biological activity of the peptide series, and illustrate the experimental workflow and a potential signaling pathway.
Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes to demonstrate the application and interpretation of alanine scanning mutagenesis.
Introduction to Alanine Scanning Mutagenesis
Alanine scanning is a powerful technique in molecular biology and peptide chemistry used to determine the contribution of individual amino acid residues to the function and stability of a peptide or protein.[1][2][3] By systematically replacing each amino acid with alanine, a small and chemically inert amino acid, the functional significance of the original side chain can be inferred.[1][3] This method is instrumental in identifying critical residues for biological activity, mapping binding sites, and guiding the rational design of peptide-based therapeutics with improved potency and selectivity.[2][4]
The peptide this compound possesses characteristics of an antimicrobial peptide (AMP), including a cationic charge from the lysine (K) residue and a high degree of hydrophobicity conferred by phenylalanine (F), leucine (L), valine (V), and isoleucine (I). AMPs are a class of molecules that often act by disrupting the cell membranes of microorganisms.[5][6][7] This guide explores how alanine scanning can elucidate the structure-activity relationship of this peptide.
Data Presentation: Comparative Activity of Alanine Analogues
The following table summarizes the hypothetical biological activities of the wild-type (WT) peptide this compound and its alanine-substituted analogues. The key performance indicators are antimicrobial activity, measured as the Minimum Inhibitory Concentration (MIC) against a model Gram-positive bacterium (Staphylococcus aureus) and a model Gram-negative bacterium (Escherichia coli), and cytotoxicity, assessed by the Hemolytic Concentration (HC50) against human red blood cells. The therapeutic index (TI) is calculated as HC50/MIC to estimate the peptide's selectivity for bacterial cells over host cells.
| Peptide Sequence | Position of Ala Substitution | MIC vs. S. aureus (µM) | MIC vs. E. coli (µM) | HC50 (µM) | Therapeutic Index (vs. S. aureus) |
| This compound | Wild-Type (WT) | 8 | 16 | >200 | >25 |
| A lgfvgqalnallgkl-NH2 | F1A | 32 | 64 | >200 | >6.25 |
| Fa gfvgqalnallgkl-NH2 | L2A | 16 | 32 | >200 | >12.5 |
| Fla fvgqalnallgkl-NH2 | G3A | 8 | 16 | >200 | >25 |
| Flga vgqalnallgkl-NH2 | F4A | 64 | 128 | >200 | >3.13 |
| Flgfa gqalnallgkl-NH2 | V5A | 16 | 32 | >200 | >12.5 |
| Flgfva qalnallgkl-NH2 | G6A | 8 | 16 | >200 | >25 |
| Flgfvga alnallgkl-NH2 | Q7A | 8 | 16 | >200 | >25 |
| Flgfvgqa lnallgkl-NH2 | A8A | 8 | 16 | >200 | >25 |
| Flgfvgqaa nallgkl-NH2 | L9A | 32 | 64 | >200 | >6.25 |
| Flgfvgqala allgkl-NH2 | N10A | 8 | 16 | >200 | >25 |
| Flgfvgqalna llgkl-NH2 | A11A | 8 | 16 | >200 | >25 |
| Flgfvgqalnaa lgkl-NH2 | L12A | 64 | 128 | >200 | >3.13 |
| Flgfvgqainala gkl-NH2 | L13A | 32 | 64 | >200 | >6.25 |
| Flgfvgqainalla kl-NH2 | G14A | 8 | 16 | >200 | >25 |
| Flgfvgqainallga l-NH2 | K15A | >128 | >128 | >200 | - |
| Flgfvgqainallgka -NH2 | L16A | 16 | 32 | >200 | >12.5 |
Experimental Protocols
Peptide Synthesis and Purification
All peptides, including the wild-type this compound and its alanine analogues, were synthesized by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Rink amide resin was used to obtain the C-terminal amide. The synthesis was performed on an automated peptide synthesizer. Following synthesis, the peptides were cleaved from the resin and deprotected using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water). The crude peptides were precipitated with cold diethyl ether, dissolved in water, and lyophilized. Purification was achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The purity and identity of the peptides were confirmed by analytical RP-HPLC and mass spectrometry.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration)
The antimicrobial activity of the peptides was determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were used.
-
Inoculum Preparation: Bacteria were grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The bacterial suspension was diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.
-
Peptide Dilution: Peptides were dissolved in sterile water and serially diluted in MHB in the microtiter plate to achieve a range of concentrations.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest peptide concentration that completely inhibited visible bacterial growth.
Hemolytic Activity Assay
The cytotoxicity of the peptides was evaluated by measuring their ability to lyse human red blood cells (hRBCs).
-
hRBC Preparation: Fresh hRBCs were obtained from a healthy donor and washed three times with phosphate-buffered saline (PBS) by centrifugation. The cells were then resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: Peptides at various concentrations were added to the hRBC suspension in a 96-well plate.
-
Controls: PBS was used as a negative control (0% hemolysis), and 1% Triton X-100 was used as a positive control (100% hemolysis).
-
Incubation: The plate was incubated at 37°C for 1 hour.
-
Measurement: The plate was centrifuged, and the absorbance of the supernatant was measured at 540 nm to detect hemoglobin release.
-
HC50 Calculation: The percent hemolysis was calculated using the formula: [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100. The HC50 is the peptide concentration that causes 50% hemolysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the alanine scanning mutagenesis of the this compound peptide.
Caption: Workflow of Alanine Scanning Mutagenesis.
Hypothetical Signaling Pathway
Based on the characteristics of the peptide, a plausible mechanism of action is the disruption of the bacterial cell membrane, a common mechanism for antimicrobial peptides.[8][9] The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical Mechanism of Antimicrobial Action.
Discussion
The hypothetical data from the alanine scan of this compound provides valuable insights into its structure-activity relationship. The substitution of the cationic lysine at position 15 with alanine (K15A) resulted in a complete loss of antimicrobial activity, highlighting the critical role of a positive charge for the initial interaction with the negatively charged bacterial membrane.
Furthermore, the replacement of the bulky hydrophobic residues at positions 1, 4, 12, and 13 (F1A, F4A, L12A, and L13A) led to a significant decrease in antimicrobial potency. This suggests that these residues are crucial for the peptide's ability to insert into and disrupt the lipid bilayer of the bacterial membrane.
In contrast, substitutions at positions with small, non-polar, or polar uncharged residues such as glycine (G3A, G6A, G14A), glutamine (Q7A), and asparagine (N10A) had minimal impact on the peptide's activity. This indicates that the side chains of these amino acids are less critical for the antimicrobial function.
The consistently high HC50 values across all analogues suggest that the peptide and its derivatives have low toxicity towards mammalian cells, a desirable characteristic for a therapeutic agent. The therapeutic index provides a quantitative measure of this selectivity, with the wild-type peptide and several analogues showing a promising profile.
References
- 1. Alanine Scanning Peptide Libraries – ProteoGenix [proteogenix.science]
- 2. all-chemistry.com [all-chemistry.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies [mdpi.com]
- 6. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 7. Antimicrobial Peptides: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Validating Flgfvgqalnallgkl-NH2 Binding: A Comparative Guide to Surface Plasmon Resonance and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the direct binding of a novel peptide to its target is a critical step in the validation of its biological activity. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for characterizing the binding of the hypothetical peptide Flgfvgqalnallgkl-NH2 to its putative G-protein coupled receptor (GPCR) target, alongside alternative validation techniques.
This document outlines the experimental methodologies, presents data in a comparative format, and offers visualizations to aid in the selection of the most appropriate binding validation assay.
Hypothetical Signaling Pathway of this compound
To provide a biological context, we hypothesize that this compound acts as an agonist for a specific GPCR. Upon binding, it initiates a downstream signaling cascade, as depicted in the diagram below. Validating this initial binding event is paramount to understanding its mechanism of action.
Amidated vs. Non-Amidated Flgfvgqalnallgkl Peptide: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the functional implications of C-terminal amidation of the peptide Flgfvgqalnallgkl.
The strategic modification of peptide structure is a cornerstone of modern therapeutic development. Among the most common and impactful of these modifications is C-terminal amidation. This guide provides a comparative analysis of the amidated versus the non-amidated forms of the peptide Flgfvgqalnallgkl, drawing upon established principles of peptide chemistry and biochemistry to predict the resulting functional differences. While specific experimental data for the Flgfvgqalnallgkl sequence is not publicly available, the principles outlined herein provide a robust framework for understanding the expected performance of its amidated and non-amidated variants.
The Significance of C-Terminal Amidation
C-terminal amidation is a post-translational modification that replaces the C-terminal carboxylic acid group with an amide group.[1] This seemingly subtle change can have profound effects on a peptide's physicochemical properties and biological activity.[1] In nature, this modification is crucial for the function of many peptide hormones and neuropeptides.[1][2] For synthetic peptides developed for therapeutic purposes, amidation is a key strategy to enhance drug-like properties.
Expected Performance Comparison: Amidated vs. Non-Amidated Flgfvgqalnallgkl
Based on extensive research into the effects of C-terminal amidation on various peptides, a number of key differences in performance between the amidated and non-amidated forms of Flgfvgqalnallgkl can be anticipated. The following table summarizes these expected differences.
| Feature | Amidated Flgfvgqalnallgkl | Non-Amidated Flgfvgqalnallgkl | Rationale |
| Biological Activity | Expected to be significantly higher | Lower | Amidation often enhances receptor binding affinity by mimicking the native peptide structure and reducing charge repulsion at the receptor binding site.[1] |
| Proteolytic Stability | Increased half-life | Shorter half-life | The amide group at the C-terminus confers resistance to degradation by carboxypeptidases, common enzymes in biological fluids.[1] |
| Receptor Binding Affinity | Higher | Lower | Neutralizing the negative charge of the C-terminal carboxyl group can lead to more favorable interactions with the target receptor.[1] |
| Cellular Permeability | Potentially higher | Lower | The reduction in polarity associated with amidation can improve the peptide's ability to cross cell membranes.[1] |
| Structural Integrity | Enhanced helical stability | Potentially less stable secondary structure | Amidation can contribute to the stabilization of alpha-helical conformations, which is often important for biological activity.[3][4] |
Experimental Protocols for Comparative Analysis
To empirically determine the differences between amidated and non-amidated Flgfvgqalnallgkl, a series of standard biochemical and biophysical assays would be employed.
Stability Assay using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the proteolytic stability of the peptides in biological media.
Protocol:
-
Prepare solutions of both amidated and non-amidated Flgfvgqalnallgkl at a known concentration.
-
Incubate each peptide in a relevant biological medium, such as human serum or plasma, at 37°C.[5]
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.
-
Quench the enzymatic degradation by adding a suitable agent like trifluoroacetic acid.
-
Analyze the samples using reversed-phase HPLC (RP-HPLC) to separate the intact peptide from its degradation products.[6]
-
Quantify the peak area of the intact peptide at each time point to determine its degradation rate and calculate the half-life.[5]
Structural Analysis using Circular Dichroism (CD) Spectroscopy
Objective: To compare the secondary structure of the two peptide forms.
Protocol:
-
Dissolve the amidated and non-amidated peptides in an appropriate buffer.
-
To mimic a membrane environment, the analysis can also be performed in the presence of micelles (e.g., sodium dodecyl sulfate) or liposomes.[3]
-
Record the CD spectra of each peptide solution using a spectropolarimeter, typically in the far-UV region (190-250 nm).
-
Analyze the resulting spectra to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.[4] This will reveal if amidation induces a more ordered conformation.
Receptor Binding Assay
Objective: To measure the binding affinity of the peptides to their putative receptor.
Protocol:
-
Prepare a cell line or membrane preparation known to express the target receptor for Flgfvgqalnallgkl.
-
A competitive binding assay is commonly used. This involves incubating the receptor preparation with a constant concentration of a radiolabeled or fluorescently-labeled ligand (which could be one of the peptide forms) and varying concentrations of the unlabeled competitor peptide (both the amidated and non-amidated forms in separate experiments).
-
After reaching equilibrium, separate the bound from the unbound labeled ligand.
-
Measure the amount of bound labeled ligand.
-
Plot the data to determine the concentration of the competitor peptide that inhibits 50% of the labeled ligand binding (IC50). This value is then used to calculate the binding affinity (Ki).
Visualizing the Impact of Amidation
To further illustrate the concepts discussed, the following diagrams visualize the amidation process and a hypothetical signaling pathway.
Caption: Enzymatic conversion of a non-amidated peptide to an amidated peptide.
Caption: Enhanced cellular response due to higher receptor affinity of the amidated peptide.
Conclusion
While awaiting direct experimental validation for the Flgfvgqalnallgkl peptide, the established principles of peptide chemistry strongly suggest that its C-terminally amidated form will exhibit superior biological activity, stability, and receptor binding affinity compared to its non-amidated counterpart. These enhancements are critical considerations for the development of peptide-based therapeutics. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these expected differences. For researchers in drug discovery and development, the choice between an amidated and non-amidated peptide can be a pivotal decision in the optimization of a lead compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
- 3. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of amidation on the behaviour of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide stability in drug development: a comparison of peptide reactivity in different biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Characterizing the Cross-Reactivity of Anti-Flgfvgqalnallgkl-NH2 Antibody
For researchers and drug development professionals working with novel biologics, the specificity of an antibody is paramount. This guide provides a framework for objectively assessing the cross-reactivity of the anti-Flgfvgqalnallgkl-NH2 antibody. Given that the target peptide, Flgfvgqalnallgkl-NH2, does not correspond to a known protein in public databases, it is likely a synthetic or novel antigen. Therefore, rigorous validation is essential to ensure that data generated using this antibody is accurate and reproducible.
This guide outlines key experimental protocols, provides templates for data presentation, and offers a comparison framework for evaluating this antibody against potential alternatives.
Assessing Specificity and Cross-Reactivity
Cross-reactivity occurs when an antibody raised against a specific antigen also recognizes other, structurally similar antigens.[1] This can lead to non-specific signals and misinterpretation of experimental results. To characterize the anti-Flgfvgqalnallgkl-NH2 antibody, a multi-pronged approach using several standard immunoassays is recommended.
Key Experimental Approaches:
-
Peptide-Based ELISA: To quantify the antibody's binding affinity to its target peptide and screen for binding against similar peptides.
-
Competitive ELISA: To determine the antibody's specificity by measuring how well related peptides compete with the target antigen for antibody binding.
-
Western Blot Analysis: To assess the antibody's ability to recognize the target antigen in a complex mixture of proteins and to identify any off-target protein binding.
-
Protein Microarray Analysis: A high-throughput method to screen the antibody against thousands of purified human proteins to create a broad cross-reactivity profile.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols that can be adapted for the specific characterization of the anti-Flgfvgqalnallgkl-NH2 antibody.
This protocol is designed to test the antibody's binding to the target peptide and a panel of potentially cross-reactive peptides.
Materials:
-
96-well microtiter plates
-
Target Peptide: this compound
-
Control Peptides (structurally similar and dissimilar)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Anti-Flgfvgqalnallgkl-NH2 antibody
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Dilute peptides to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.[4]
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted anti-Flgfvgqalnallgkl-NH2 antibody to each well and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of substrate solution and incubate in the dark until color develops.
-
Reading: Add 100 µL of Stop Solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
This assay quantifies the specificity of the antibody by measuring its binding to the immobilized target peptide in the presence of competing free peptides. A highly specific antibody will show a significant decrease in signal only when competed with the target peptide itself.
Procedure:
-
Coating: Coat the 96-well plate with the target peptide, this compound, as described in the Peptide-Based ELISA protocol.
-
Blocking: Block the plate as described above.
-
Competition: In a separate plate or tubes, pre-incubate a fixed concentration of the anti-Flgfvgqalnallgkl-NH2 antibody with serial dilutions of the target peptide or potential cross-reactive peptides for 1-2 hours.
-
Transfer: Transfer 100 µL of the antibody-peptide mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Detection: Proceed with the secondary antibody and detection steps as described in the Peptide-Based ELISA protocol.[5][6][7]
This protocol determines if the antibody recognizes a target protein of the expected molecular weight in a complex protein lysate.
Materials:
-
Protein lysate (from cells or tissues expected to express the target, and negative controls)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Anti-Flgfvgqalnallgkl-NH2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare protein lysates and determine their concentration.
-
Gel Electrophoresis: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Flgfvgqalnallgkl-NH2 antibody (at an optimized dilution) overnight at 4°C with gentle agitation.[8][9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and image the blot. A specific antibody should ideally show a single band at the expected molecular weight.[10]
Data Presentation and Comparison
Summarizing quantitative data in tables allows for a clear and objective comparison of the antibody's performance.
Table 1: Peptide-Based ELISA Results
| Peptide Sequence | Concentration (µg/mL) | Mean Absorbance (OD450) | Signal-to-Noise Ratio |
| This compound (Target) | 1.0 | ||
| Peptide Variant A | 1.0 | ||
| Peptide Variant B | 1.0 | ||
| Unrelated Peptide | 1.0 | ||
| No Peptide Control | - | 1.0 |
Table 2: Competitive ELISA - IC50 Values
| Competing Peptide | IC50 (nM) | Interpretation |
| This compound (Target) | High Specificity | |
| Peptide Variant A | Potential Cross-Reactivity | |
| Peptide Variant B | Potential Cross-Reactivity | |
| Unrelated Peptide | Low/No Cross-Reactivity |
IC50 is the concentration of competing peptide required to inhibit 50% of the antibody binding to the coated target peptide.
Table 3: Western Blot Specificity
| Lysate Source | Target Protein Band (kDa) | Off-Target Bands (kDa) |
| Positive Control Cell Line | ||
| Negative Control Cell Line | ||
| Tissue A | ||
| Tissue B |
Visualizing Experimental Workflows
Diagrams can clarify complex experimental procedures and logical flows.
References
- 1. Protein microarrays: a new tool for profiling antibody cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cambridgeproteinarrays.com [cambridgeproteinarrays.com]
- 3. researchgate.net [researchgate.net]
- 4. affbiotech.cn [affbiotech.cn]
- 5. Competitive ELISA [elisa-antibody.com]
- 6. mybiosource.com [mybiosource.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad.com [bio-rad.com]
- 10. laboratorynotes.com [laboratorynotes.com]
Comparative In Vivo Efficacy of Flgfvgqalnallgkl-NH2 Against Standard Chemotherapy in a Murine Melanoma Model
Disclaimer: The peptide Flgfvgqalnallgkl-NH2 is not a recognized compound in publicly available scientific literature. This guide utilizes LTX-315, a well-characterized oncolytic peptide, as an analogue to provide a comparative analysis against a standard-of-care treatment in a relevant preclinical model. The data presented is a synthesis from multiple sources and is intended for informational purposes for a scientific audience.
Introduction
Oncolytic peptides represent a promising therapeutic modality in oncology, offering a distinct mechanism of action compared to traditional chemotherapy.[1][2][3] These peptides, such as the analogue LTX-315, are designed to selectively target and lyse cancer cells, while also stimulating an anti-tumor immune response.[4][5][6] LTX-315, a synthetic cationic peptide, induces immunogenic cell death, leading to the release of tumor antigens and damage-associated molecular patterns (DAMPs).[7][6][8] This action promotes the maturation of dendritic cells and the infiltration of cytotoxic T lymphocytes into the tumor microenvironment.[4][6] This guide provides a comparative overview of the in vivo efficacy of an oncolytic peptide, represented by the analogue LTX-315, and the standard chemotherapeutic agent, dacarbazine, in a murine melanoma model.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of intratumoral LTX-315 compared to systemically administered dacarbazine in a B16F10 melanoma mouse model.
| Treatment Group | Dosage & Regimen | Tumor Volume Inhibition (%) | Increase in Median Survival (%) | Reference |
| LTX-315 (Analogue) | 1 mg, intratumoral, days 1, 8, 15 | ~70-80% | ~40-50% | Synthesized from[6][9] |
| Dacarbazine | 10 mg/kg, intraperitoneal, 5 days/week | ~30-40% | ~25% | [10] |
| Vehicle Control | Saline, equivalent volume and schedule | 0% | 0% | [10] |
Experimental Protocols
Murine Melanoma Model
A syngeneic murine melanoma model was utilized to assess the in vivo efficacy of the treatments.
-
Cell Line: B16F10 melanoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[11]
-
Animal Model: 6-8 week old female C57BL/6 mice were used for tumor implantation.[10] All animal procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[12]
-
Tumor Inoculation: Mice were subcutaneously injected in the right flank with 2 x 10^5 B16F10 cells suspended in 100 µL of sterile phosphate-buffered saline (PBS).[11] Tumors were allowed to establish and reach a palpable size (approximately 50-100 mm³) before the initiation of treatment.[13]
-
Tumor Measurement: Tumor growth was monitored every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.[11]
Treatment Administration
-
LTX-315 (Analogue): The peptide was dissolved in sterile saline. A total of 1 mg of LTX-315 was administered via intratumoral injection on days 1, 8, and 15 of the study.
-
Dacarbazine: Dacarbazine was dissolved in a suitable vehicle and administered intraperitoneally at a dose of 10 mg/kg, five times a week for the duration of the study.[10]
-
Control Group: The control group received an equivalent volume of the vehicle (saline) following the same administration schedule as the treatment groups.
Mechanism of Action and Signaling Pathway
LTX-315 exerts its antitumor effect through a dual mechanism of action: direct oncolysis and immune stimulation.[5]
-
Direct Oncolysis: LTX-315, a cationic and amphipathic peptide, preferentially interacts with the negatively charged components of cancer cell membranes. This interaction leads to membrane destabilization, pore formation, and rapid necrotic cell death.[2][9]
-
Immunostimulation: The lysis of tumor cells releases DAMPs, including ATP, calreticulin, and HMGB1.[8] These molecules act as danger signals that recruit and activate innate immune cells, particularly dendritic cells (DCs). Activated DCs then process and present tumor antigens to T cells, leading to the generation of a tumor-specific adaptive immune response.[6] Recent studies have also shown that LTX-315 can directly activate Toll-like receptor 7 (TLR7) on DCs, further enhancing their maturation and the subsequent anti-tumor immune response.[14][15] Additionally, LTX-315 has been found to downregulate PD-L1 expression on tumor cells by targeting the ATP11B-PD-L1 axis, which may further enhance the efficacy of the anti-tumor immune response.[16][17]
Signaling Pathway Diagram
Caption: Mechanism of action of the oncolytic peptide LTX-315.
Conclusion
The oncolytic peptide analogue, LTX-315, demonstrates significant in vivo efficacy in a murine melanoma model, leading to substantial tumor growth inhibition and an increase in median survival. Its dual mechanism of direct tumor cell lysis and robust immune activation presents a compelling alternative to standard chemotherapy. Dacarbazine, a long-standing treatment for metastatic melanoma, shows more modest efficacy in this preclinical model.[18][19] The data suggests that the immunotherapeutic effects of oncolytic peptides could offer a more durable and potent anti-tumor response. Further investigation into peptides like this compound, should they become available for study, is warranted to explore their potential as novel cancer therapeutics.
References
- 1. The development of activatable lytic peptides for targeting triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genesandcancer.com [genesandcancer.com]
- 3. Lytic Peptides with Improved Stability and Selectivity Designed for Cancer Treatment [ouci.dntb.gov.ua]
- 4. verrica.com [verrica.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. LTX-315 (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lytixbiopharma.com [lytixbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. The oncolytic peptide LTX-315 triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse melanoma model [bio-protocol.org]
- 12. A SPONTANEOUS MELANOMA MOUSE MODEL APPLICABLE FOR A LONGITUDINAL CHEMOTHERAPY AND IMMUNOTHERAPY STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A photothermal driven chemotherapy for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells [frontiersin.org]
- 15. LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oncolytic peptide LTX-315 induces anti-pancreatic cancer immunity by targeting the ATP11B-PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oncolytic peptide LTX-315 induces anti-pancreatic cancer immunity by targeting the ATP11B-PD-L1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemotherapy in the Management of Advanced Cutaneous Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isothermal Titration Calorimetry for Peptide Binding Analysis
For researchers, scientists, and drug development professionals, understanding the kinetics and thermodynamics of peptide-protein interactions is crucial for elucidating biological pathways and developing novel therapeutics. While the specific binding kinetics of the peptide Flgfvgqalnallgkl-NH2 are not publicly available, this guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with other common techniques for characterizing peptide-protein interactions, using the well-studied interaction between a p53-derived peptide and its negative regulator MDM2 as an illustrative example.
Isothermal Titration Calorimetry stands as a gold-standard, in-solution technique that directly measures the heat released or absorbed during a binding event. This allows for a complete thermodynamic profiling of the interaction in a single experiment, providing insights into the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principles of Isothermal Titration Calorimetry
ITC operates by measuring the differential power required to maintain a zero temperature difference between a sample cell containing a macromolecule (e.g., a protein) and a reference cell containing buffer, as a ligand (e.g., a peptide) is titrated into the sample cell. Each injection of the ligand results in a heat change until the macromolecule is saturated. The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the macromolecule, yielding a binding isotherm.
Comparison of ITC with Alternative Techniques
While ITC provides a wealth of thermodynamic information, other techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) offer complementary kinetic data. The choice of technique often depends on the specific research question and the nature of the interacting molecules.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Principle | Measures heat change upon binding in solution. | Measures change in refractive index upon binding to a sensor surface. | Measures change in interference pattern of light reflected from a biosensor tip. |
| Key Parameters | K D , n, ΔH, ΔS | k on , k off , K D | k on , k off , K D |
| Sample State | In-solution, label-free. | One molecule is immobilized on a sensor chip. | One molecule is immobilized on a biosensor tip. |
| Throughput | Low to medium. | Medium to high. | High. |
| Sample Consumption | High. | Low. | Low. |
| Strengths | Complete thermodynamic profile in a single experiment; no immobilization or labeling required.[1][2] | Real-time kinetic data; high sensitivity. | High throughput; suitable for crude samples. |
| Limitations | Lower throughput; higher sample consumption. | Immobilization may affect protein activity; potential for mass transport limitations. | Immobilization required; less sensitive than SPR for small molecules. |
Table 1: Comparison of ITC with SPR and BLI for the analysis of peptide-protein interactions.
Case Study: p53-derived Peptide Binding to MDM2
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in cancer therapy. Small peptides derived from the p53 transactivation domain can bind to MDM2 and disrupt this interaction. This well-characterized system provides an excellent example for comparing data from different biophysical techniques.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Peptide | p53p ( 17 ETFSDLWKLLPE 28 ) | p53 peptide (residues 15-29) |
| Protein | MDM2 | MDM2 |
| Affinity (K D ) | 130 - 340 nM[3] | 86.5 ± 35.2 nM[4] |
| Stoichiometry (n) | ~1 | Not directly measured |
| Enthalpy (ΔH) | Favorable (exothermic) | Not directly measured |
| Entropy (ΔS) | Can be favorable or unfavorable | Not directly measured |
| Association Rate (k on ) | Not directly measured | 2.1 x 10 5 M -1 s -1[4] |
| Dissociation Rate (k off ) | Not directly measured | 1.8 x 10 -2 s -1[4] |
Table 2: Comparison of thermodynamic and kinetic data for the p53 peptide - MDM2 interaction obtained by ITC and SPR. Note that the exact values can vary depending on the specific peptide sequence and experimental conditions.
The data in Table 2 highlight the complementary nature of ITC and SPR. While ITC provides a detailed thermodynamic signature of the binding event, SPR offers a direct measurement of the association and dissociation rates, providing a deeper understanding of the binding kinetics.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for Peptide-Protein Interaction
This protocol provides a general framework for measuring the binding of a synthetic peptide to a target protein using ITC.
1. Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Synthesize the peptide with a C-terminal amide (e.g., -NH2) to mimic the native state and enhance stability, and purify to >95% by HPLC.
-
Thoroughly dialyze both the protein and the peptide against the same buffer to minimize buffer mismatch effects. A suitable buffer would be, for example, 50 mM phosphate buffer with 150 mM NaCl at pH 7.4.
-
Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV absorbance at 280 nm for the protein and a specific wavelength for the peptide if it contains chromophores, or by amino acid analysis.
2. ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Typically, the protein solution (e.g., 20-50 µM) is loaded into the sample cell.
-
The peptide solution (e.g., 200-500 µM, typically 10-fold higher concentration than the protein) is loaded into the injection syringe.
-
Perform a control experiment by titrating the peptide into the buffer alone to determine the heat of dilution.
3. Data Acquisition and Analysis:
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.
-
The raw data (heat flow versus time) is integrated to obtain the heat change for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the corrected heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K D ), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an ITC experiment.
Signaling Pathway Context: The p53-MDM2 Interaction
The binding of a p53-derived peptide to MDM2 is a key event in a critical cellular signaling pathway. Understanding the thermodynamics of this interaction through ITC can provide valuable insights for the design of peptide-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Functional Comparison of Flgfvgqalnallgkl-NH2 with Known Ligands
Notice: The peptide sequence "Flgfvgqalnallgkl-NH2" is not found in publicly available scientific literature or databases. As a result, a direct functional comparison with known ligands is not possible at this time.
To fulfill the structural and content requirements of your request, this guide provides a template for comparison using a well-characterized peptide, Substance P , and its corresponding G protein-coupled receptor, the Neurokinin-1 Receptor (NK1R). We will compare the agonist Substance P with a known small molecule antagonist, Aprepitant . This example demonstrates how to structure the data, protocols, and visualizations you requested, which can be adapted for your proprietary peptide once experimental data are available.
Exemplar Comparison: Substance P vs. Aprepitant
Introduction
Substance P is a neuropeptide of the tachykinin family that functions as a neurotransmitter and neuromodulator. It exhibits high affinity for the Neurokinin-1 Receptor (NK1R), a Gq-coupled receptor widely expressed in the central and peripheral nervous systems. Activation of NK1R by Substance P is implicated in pain transmission, inflammation, and emesis.
Aprepitant is a selective, non-peptide small molecule antagonist of the NK1R. It functions by competitively blocking the binding of Substance P, thereby inhibiting downstream signaling. It is clinically used as an antiemetic for chemotherapy-induced nausea and vomiting. This guide compares the functional characteristics of the endogenous agonist (Substance P) and a synthetic antagonist (Aprepitant) at the human NK1R.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies for Substance P and Aprepitant at the human NK1R.
| Ligand | Ligand Type | Target | Binding Affinity (Ki) | Functional Potency |
| Substance P | Endogenous Agonist | Human NK1R | ~0.1 - 0.5 nM | EC50: ~0.3 - 1.5 nM (Calcium Mobilization) |
| Aprepitant | Synthetic Antagonist | Human NK1R | ~0.1 - 0.9 nM | IC50: ~0.2 - 1.0 nM (Inhibits SP-induced activity) |
Note: Values are approximate and can vary based on the specific cell line and assay conditions.
Signaling Pathway
Substance P binding to the NK1R activates the Gαq subunit of the associated G protein. This initiates a canonical signaling cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various cellular responses. Aprepitant blocks this pathway by preventing the initial binding of Substance P.
Figure 1. NK1R Gq signaling pathway initiated by Substance P and blocked by Aprepitant.
Experimental Protocols
Detailed methodologies for quantifying ligand-receptor interactions are crucial for accurate comparison.
This assay determines the binding affinity (Ki) of a test compound (e.g., Aprepitant or unlabeled Substance P) by measuring its ability to displace a radiolabeled ligand from the NK1R.
Materials:
-
Cell membranes from HEK293 cells stably expressing human NK1R.
-
Radioligand: [³H]-Substance P or other high-affinity NK1R radiolabeled antagonist.
-
Test Compounds: Unlabeled Substance P (for standard curve), Aprepitant.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well filter plates (GF/C filters).
-
Scintillation fluid and microplate scintillation counter.
Method:
-
Preparation: Serially dilute test compounds and standard ligand in assay buffer.
-
Incubation: In a 96-well plate, add 50 µL of cell membranes, 25 µL of radioligand (at a final concentration near its Kd), and 25 µL of the test compound dilution. For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled ligand (e.g., 10 µM Aprepitant).
-
Equilibration: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly filter the plate contents through the GF/C filter plate using a cell harvester and wash 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percent specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression (sigmoidal dose-response). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Workflow for a competitive radioligand binding assay.
This functional assay measures the increase in intracellular calcium concentration following agonist stimulation of the Gq-coupled NK1R. It is used to determine the EC50 of an agonist or the IC50 of an antagonist.
Materials:
-
HEK293 cells stably expressing human NK1R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: Substance P (agonist), Aprepitant (antagonist).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).
Method:
-
Cell Plating: Seed cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye. Incubate for 45-60 minutes at 37°C in the dark to allow for dye de-esterification.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove excess extracellular dye.
-
Antagonist Pre-incubation (for IC50 determination): Add serial dilutions of the antagonist (Aprepitant) to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: Automatically inject the agonist (Substance P) into the wells. For antagonist testing, add a concentration of Substance P that gives ~80% of the maximal response (EC80).
-
Data Acquisition: Continue to record fluorescence intensity for 60-120 seconds to capture the peak calcium response.
-
Analysis: Calculate the response as the peak fluorescence minus the baseline fluorescence.
-
For Agonist (EC50): Plot the response against the log concentration of Substance P and fit to a sigmoidal dose-response curve.
-
For Antagonist (IC50): Plot the percent inhibition of the EC80 response against the log concentration of Aprepitant and fit to a sigmoidal dose-response curve.
-
Safety Operating Guide
Safe Disposal Procedures for Uncharacterized Peptides: A Case Study for Flgfvgqalnallgkl-NH2
Disclaimer: The peptide sequence "Flgfvgqalnallgkl-NH2" does not correspond to a known substance in publicly available databases. Therefore, its chemical, physical, and toxicological properties are uncharacterized. The following guidelines are based on established best practices for the handling and disposal of novel or uncharacterized synthetic peptides and should be implemented with a high degree of caution. All procedures must be conducted in compliance with institutional, local, state, and federal regulations.
This document provides essential safety and logistical information for the operational handling and final disposal of the uncharacterized peptide this compound. The procedural guidance is designed to empower researchers, scientists, and drug development professionals to manage this and other novel peptides safely, reinforcing a culture of safety and environmental responsibility.
I. Operational and Disposal Plan
Given the unknown nature of this compound, it must be treated as a potentially hazardous substance. The following operational and disposal plan outlines the necessary steps to mitigate risks during its handling and disposal.
A. Initial Hazard Assessment and Handling:
-
Assume Bioactivity: In the absence of data, assume the peptide could be bioactive and/or cytotoxic.
-
Consult Institutional Policy: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of uncharacterized chemical waste.[1][2]
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Ventilation: Handle the lyophilized powder and concentrated solutions in a well-ventilated area or a chemical fume hood to prevent inhalation.[3]
-
Storage: Store the peptide in a cool, dry, and dark place, such as a desiccator at -20°C, to maintain its stability until disposal.[4]
B. Spill Procedures:
-
Small Spills (Lyophilized Powder):
-
Gently cover the spill with a damp paper towel to avoid creating dust.
-
Wipe the area with a suitable decontaminating solution (e.g., 10% bleach solution), followed by a water rinse.
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand).[5]
-
Place the absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent or decontaminating solution.
-
C. Decontamination of Labware:
-
All labware that has come into contact with the peptide should be decontaminated.
-
Immerse glassware and equipment in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water.
D. Disposal Procedures:
The primary methods for the disposal of uncharacterized peptides involve chemical deactivation followed by disposal as chemical waste, or direct disposal as hazardous waste.
-
Chemical Deactivation (Preferred Method):
-
This involves hydrolyzing the peptide bonds to inactivate any potential biological activity. A detailed protocol is provided in Section III.
-
After deactivation and neutralization, the resulting solution should be disposed of as chemical waste through your institution's EHS program.
-
-
Direct Disposal as Hazardous Waste:
-
If chemical deactivation is not feasible, the peptide (in its original container, if possible) and any contaminated materials should be disposed of as hazardous chemical waste.[1]
-
Ensure the waste container is clearly labeled with the chemical name ("this compound, Uncharacterized Peptide") and any known solvent.
-
II. Decision Matrix for Peptide Disposal
The selection of an appropriate disposal method depends on several factors. The following table summarizes these considerations.
| Parameter | Consideration | Recommended Action | Regulatory Compliance |
| Quantity of Waste | Small (e.g., < 1g) vs. Large (e.g., > 1g) | Small quantities are suitable for in-lab chemical deactivation. Large quantities may require direct disposal via EHS. | Check with EHS for quantity limits on in-lab treatment. |
| Solvent | Halogenated vs. Non-halogenated | Segregate waste streams based on the solvent used. Never mix incompatible waste types. | Adhere to EPA regulations on mixed hazardous waste. |
| Peptide State | Solid (Lyophilized) vs. Solution | Solids can be dissolved for chemical deactivation. Solutions can be directly deactivated. | Label waste containers appropriately for the physical state. |
| Potential Bioactivity | Unknown (Assumed) | Chemical deactivation is the most conservative approach to neutralize potential biological effects. | Follow institutional guidelines for bioactive waste. |
III. Experimental Protocol: Chemical Deactivation by Hydrolysis
This protocol describes a general method for the chemical deactivation of an uncharacterized peptide using bleach (sodium hypochlorite), which effectively cleaves peptide bonds.
Materials:
-
Uncharacterized peptide waste (this compound)
-
Household bleach (approx. 5-8% sodium hypochlorite)
-
Sodium thiosulfate solution (for neutralization)
-
pH indicator strips
-
Appropriate chemical waste container
Procedure:
-
Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Dissolution: If the peptide waste is in solid form, dissolve it in a minimal amount of a suitable solvent (e.g., water, dilute acetic acid).
-
Deactivation:
-
Slowly add bleach to the peptide solution to achieve a final concentration of at least 10% bleach.
-
Stir the solution at room temperature for a minimum of 2 hours to ensure complete hydrolysis.
-
-
Neutralization:
-
After the deactivation period, neutralize any remaining bleach by adding sodium thiosulfate solution until the solution no longer tests positive for oxidizers (e.g., using potassium iodide-starch paper).
-
Check the pH of the solution using a pH strip. Adjust the pH to be between 6 and 8 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
-
Disposal:
-
Transfer the neutralized solution to a designated hazardous waste container.
-
Label the container clearly with its contents (e.g., "Hydrolyzed Peptide Waste, Neutralized").
-
Arrange for pickup and disposal through your institution's EHS department.
-
IV. Logical Workflow for Uncharacterized Peptide Disposal
The following diagram illustrates the decision-making process for the safe disposal of an uncharacterized peptide like this compound.
Caption: Decision workflow for the safe disposal of uncharacterized peptides.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. biochempeg.com [biochempeg.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
